molecular formula C12H11NO3S B1345570 Phenyl-2-aminobenzenesulfonate CAS No. 68227-69-0

Phenyl-2-aminobenzenesulfonate

Cat. No.: B1345570
CAS No.: 68227-69-0
M. Wt: 249.29 g/mol
InChI Key: DELFPZLNAZAZRE-UHFFFAOYSA-N
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Description

Phenyl-2-aminobenzenesulfonate is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

phenyl 2-aminobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11NO3S/c13-11-8-4-5-9-12(11)17(14,15)16-10-6-2-1-3-7-10/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELFPZLNAZAZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071294
Record name Benzenesulfonic acid, 2-amino-, phenyl ester
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Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68227-69-0
Record name Benzenesulfonic acid, 2-amino-, phenyl ester
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Record name Benzenesulfonic acid, 2-amino-, phenyl ester
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Record name Benzenesulfonic acid, 2-amino-, phenyl ester
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Record name Benzenesulfonic acid, 2-amino-, phenyl ester
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Record name Phenyl o-aminobenzenesulphonate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Aminobenzenesulfonic Acid from Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-aminobenzenesulfonic acid (also known as orthanilic acid) originating from aniline. While the term "phenyl-2-aminobenzenesulfonate" might imply the phenyl ester of 2-aminobenzenesulfonic acid, the prevalent literature focuses on the synthesis of the free acid, a crucial intermediate in the production of various dyes and pharmaceutical compounds. This guide details the methodologies, presents quantitative data for comparison, and illustrates the reaction workflows.

Core Synthesis Pathway: Direct Sulfonation of Aniline

The most direct route to synthesizing aminobenzenesulfonic acids is the sulfonation of aniline. However, this reaction typically yields the para-isomer, p-aminobenzenesulfonic acid (sulfanilic acid), as the major product due to thermodynamic stability. The synthesis of the ortho-isomer, 2-aminobenzenesulfonic acid, requires specific conditions to favor its formation. This is often achieved through a "baking" process of aniline with sulfuric acid and a catalyst.

Experimental Protocol: Transposition Method

A common method to achieve the ortho-isomer is through the transposition (or baking) method, which involves heating aniline with sulfuric acid in the presence of a catalyst like sodium bisulfate.[1][2]

Materials:

  • Aniline (94 g)

  • Concentrated Sulfuric Acid (98%, 100 g)

  • Sodium Bisulfate (120 g)

  • Water (600 ml)

  • Activated Carbon (1 g)

Procedure:

  • In a suitable dispenser, sequentially add 94 g of aniline, 100 g of concentrated sulfuric acid, and 120 g of sodium bisulfate.

  • Disperse the mixture for 1 hour until a uniform material is obtained.

  • Spread the dispersed material onto a baking tray and place it in a vacuum oven.

  • Heat the oven to 200°C and maintain this temperature for 18 hours.

  • After the incubation period, pour the resulting material into 600 ml of water.

  • Add 1 g of activated carbon to the aqueous mixture and heat to 80°C for decolorization.

  • Filter the hot solution to remove the activated carbon.

  • Stir the filtrate and allow it to cool to room temperature to induce crystallization.

  • Filter the mixture to collect the white solid product.

This process yields a high percentage of 2-aminobenzenesulfonic acid.[2]

Quantitative Data for Direct Sulfonation
ParameterValueReference
Aniline94 g[1][2]
Concentrated Sulfuric Acid (98%)100 g[1][2]
Sodium Bisulfate120 g[1][2]
Reaction Temperature200°C[1][2]
Reaction Time18 hours[1][2]
Product Yield168 g (white solid)[1]
Product Purity99%[1][2]

A similar process involving heating powdered anilinium hydrogensulfate in a closed autoclave at 200°C for 7 hours primarily yields the p-sulphanilic acid sodium salt (68.5%), with only a small amount of aniline-2-sulphonic acid (0.7%) being formed, highlighting the importance of specific catalysts and conditions for ortho-isomer formation.[3]

Synthesis Pathway Diagram

Caption: Direct sulfonation of aniline via the baking method.

Alternative Synthesis Pathways

While direct sulfonation is a primary method, several multi-step pathways starting from aniline derivatives or other precursors are also employed, particularly in industrial settings where specific isomers are required in high purity.

Pathway 1: From 2-Chloronitrobenzene

This pathway avoids the issue of isomeric mixtures inherent in direct sulfonation by starting with an ortho-substituted precursor.

Workflow:

  • Dimerization: 2-chloronitrobenzene is reacted with sodium disulfide in an aqueous alcohol solution to form 2,2'-dinitrodiphenyl disulfide.

  • Oxidation: The disulfide is oxidized with chlorine in a mixture of hydrochloric and nitric acid to yield 2-nitrobenzenesulfonyl chloride.

  • Hydrolysis: The sulfonyl chloride is hydrolyzed with a soda solution to form 2-nitrobenzenesulfonic acid.

  • Reduction: The nitro group is then reduced to an amino group using iron turnings or through catalytic hydrogenation to yield the final product, 2-aminobenzenesulfonic acid.[1][2]

From_2_Chloronitrobenzene cluster_start Starting Material (from Aniline) 2-Chloronitrobenzene 2-Chloronitrobenzene 2-2-dinitrodiphenyl_disulfide 2,2'-Dinitrodiphenyl Disulfide 2-Chloronitrobenzene->2-2-dinitrodiphenyl_disulfide Na2S2 2-nitrobenzenesulfonyl_chloride 2-Nitrobenzenesulfonyl Chloride 2-2-dinitrodiphenyl_disulfide->2-nitrobenzenesulfonyl_chloride Cl2, H+ 2-nitrobenzenesulfonic_acid 2-Nitrobenzenesulfonic Acid 2-nitrobenzenesulfonyl_chloride->2-nitrobenzenesulfonic_acid Hydrolysis (Na2CO3) Product 2-Aminobenzenesulfonic Acid 2-nitrobenzenesulfonic_acid->Product Reduction (Fe or H2)

Caption: Synthesis from 2-chloronitrobenzene.

Pathway 2: From Benzothiazole

This method offers a route that can be carried out in a single reactor under alkaline conditions.[1]

Workflow:

  • Hydrolysis: Benzothiazole or mercaptobenzothiazole is subjected to alkaline hydrolysis.

  • Intermediate Formation: This step forms 2,2'-diaminodiphenyl disulfide.

  • Oxidation: The disulfide intermediate is then oxidized using hydrogen peroxide in an alkaline solution to yield 2-aminobenzenesulfonic acid.

A reported yield for this process, based on benzothiazole, is 70%.[1]

Caption: Synthesis from benzothiazole.

Conclusion

The synthesis of 2-aminobenzenesulfonic acid from aniline can be achieved through several pathways. The direct sulfonation "baking" method offers a high-yield, one-step process, although it requires careful temperature control to favor the ortho-isomer.[2] Indirect routes, starting from aniline derivatives like 2-chloronitrobenzene or other precursors such as benzothiazole, provide alternative strategies that can offer advantages in terms of purity and avoidance of isomeric separation challenges. The choice of a particular pathway will depend on factors such as the desired purity, available starting materials, and scalability for the intended application, be it in dye manufacturing or as a critical intermediate in drug development.

References

Spectroscopic Analysis of Phenyl-2-aminobenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Phenyl-2-aminobenzenesulfonate (CAS No: 68227-69-0), a compound of interest in various chemical and pharmaceutical research fields. This document compiles available spectroscopic information and presents it in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring such data are also provided, alongside a generalized workflow for the spectroscopic analysis of synthesized organic compounds.

Spectroscopic Data

A comprehensive search for experimental spectroscopic data for this compound has revealed limited publicly available information. While an experimental Infrared (IR) spectrum is referenced, specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data were not found in available databases. The following sections summarize the available and expected spectroscopic characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
7.50 - 7.80 (m)Aromatic Protons
6.80 - 7.40 (m)Aromatic Protons
4.50 - 5.50 (br s)-NH₂ Protons

Note: Predicted shifts are estimates and may vary from experimental values. The broad singlet for the -NH₂ protons is characteristic and its chemical shift can be highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) Infrared spectrum for this compound is noted to be available from Aldrich.[1] While the full spectrum is not publicly accessible, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretching3300 - 3500 (two bands)
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Stretching1450 - 1600
S=O (Sulfonate)Asymmetric & Symmetric Stretching1300 - 1420 (asymmetric), 1120 - 1220 (symmetric)
S-O-C (Sulfonate Ester)Stretching900 - 1050
C-NStretching1250 - 1350
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Fragment Ion Possible Fragmentation Pathway
249[C₁₂H₁₁NO₃S]⁺Molecular Ion (M⁺)
156[C₆H₄NH₂SO₂]⁺Loss of phenoxy radical (•OC₆H₅)
93[C₆H₅O]⁺Cleavage of the S-O bond
92[C₆H₆N]⁺Rearrangement and loss of SO₃
77[C₆H₅]⁺Loss of the amino-benzenesulfonyl group

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to the specific solvent and sample.

    • Set the acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

    • Set the acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, proton decoupling).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup (for Electrospray Ionization - ESI):

    • Use a mass spectrometer equipped with an ESI source.

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.

    • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the molecular ion.

  • Data Acquisition: Acquire the full scan mass spectrum in the desired mass range (e.g., m/z 50-500).

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation synthesis Chemical Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Information ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight & Formula data_analysis Data Interpretation & Spectral Correlation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

References

In-Depth Technical Guide: Phenyl-2-aminobenzenesulfonate (CAS No. 68227-69-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Chemical Professionals

Introduction

Phenyl-2-aminobenzenesulfonate, with CAS number 68227-69-0, is an organic chemical compound. This technical guide provides a summary of its known properties, a representative synthesis protocol, and safety information. It is important to note that, based on available literature, the primary application of this compound appears to be as an intermediate in the synthesis of dyes. A thorough search of scientific databases did not yield significant data regarding its use in drug development, pharmacology, or biological signaling pathways. Therefore, this guide focuses on its chemical characteristics.

Chemical Properties and Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 68227-69-0[1][2]
IUPAC Name Phenyl 2-aminobenzenesulfonate[1]
Synonyms 2-Aminobenzenesulfonic acid phenyl ester, Orthanilic acid phenyl ester, Phenyl o-aminobenzenesulfonate[1]
Molecular Formula C₁₂H₁₁NO₃S[1][2]
Molecular Weight 249.29 g/mol
Appearance Grayish-yellow or pale yellow/brown powder
Melting Point 69-73 °C
Boiling Point 435.0 ± 37.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Flash Point 216.9 ± 26.5 °C
XLogP3 2.68
EC Number 269-381-0

Synthesis

Representative Experimental Protocol

Step 1: Synthesis of Phenyl 2-nitrobenzenesulfonate

  • To a solution of phenol in a suitable aprotic solvent (e.g., dichloromethane) and a non-nucleophilic base (e.g., pyridine or triethylamine) cooled in an ice bath, add 2-nitrobenzenesulfonyl chloride dropwise with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenyl 2-nitrobenzenesulfonate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction to this compound

  • Dissolve the phenyl 2-nitrobenzenesulfonate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common method is catalytic hydrogenation, using a catalyst like palladium on carbon (Pd/C), under a hydrogen atmosphere. Alternatively, a metal-acid system like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) can be used.

  • If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir vigorously until the reaction is complete (monitored by TLC or disappearance of the starting material).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • If a metal-acid system was used, neutralize the reaction mixture carefully with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

  • Dry the organic extracts, concentrate, and purify the resulting this compound by recrystallization or column chromatography.

Applications

The primary documented use of this compound is as a chemical intermediate in the manufacturing of azo dyes. The amino group can be diazotized and then coupled with other aromatic compounds to produce a wide range of colored substances.

Safety and Handling

This compound is considered a hazardous substance.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated area, such as a chemical fume hood, and use appropriate personal protective equipment (PPE). For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the representative two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction Phenol Phenol Reaction1 Reaction Phenol->Reaction1 NBSC 2-Nitrobenzenesulfonyl Chloride NBSC->Reaction1 BaseSolvent Base (e.g., Pyridine) in Aprotic Solvent BaseSolvent->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 Intermediate Phenyl 2-nitrobenzenesulfonate Workup1->Intermediate Reaction2 Reduction Intermediate->Reaction2 ReducingAgent Reducing Agent (e.g., H₂/Pd-C) ReducingAgent->Reaction2 Workup2 Filtration/Workup & Purification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: A representative two-step synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of Phenyl-2-aminobenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical and chemical properties of Phenyl-2-aminobenzenesulfonate (CAS No. 68227-69-0). The information herein is intended to support research, development, and quality control activities by providing essential data, standardized experimental protocols, and workflow visualizations.

Compound Identification and Physical Properties

This compound, also known as 2-Aminobenzenesulfonic acid phenyl ester, is an organic compound with the molecular formula C12H11NO3S.[1][2][3] Its physical characteristics are fundamental for its handling, formulation, and application in various scientific contexts. The compound typically appears as a grayish-yellow or brown powder.[1][4]

Summary of Physical and Chemical Data

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name Phenyl 2-aminobenzenesulfonate[2][5]
CAS Number 68227-69-0[1][2][3]
Molecular Formula C12H11NO3S[1][3]
Molecular Weight 249.29 g/mol [1][3][5]
Appearance Grayish yellow powder[1]
Melting Point 69-73 °C[1][6][7]
Boiling Point 435.0 ± 37.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 216.9 ± 26.5 °C[1]
Refractive Index 1.626[1]
LogP (XLogP3) 2.68[1]
Topological Polar Surface Area 77.8 Ų[5]

Experimental Protocol: Melting Point Determination

The melting point is a critical parameter for confirming the identity and purity of a crystalline solid. The following section details a standard methodology for determining the melting point of this compound using a capillary melting point apparatus.

Principle

A small, finely powdered sample of the compound is heated slowly at a controlled rate. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow melting range (typically < 2 °C) is indicative of a pure substance.

Materials and Equipment
  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Electrothermal Mel-Temp® or similar)

  • Spatula

  • Mortar and pestle (optional, for grinding)

  • Watch glass

Procedure
  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • If necessary, grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing.

    • Place a small amount of the powdered sample onto a clean, dry watch glass.

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample, forcing a small amount of the powder into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

    • Repeat until a packed column of 2-3 mm in height is achieved.

  • Melting Point Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (expected: ~70 °C).

    • Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T1) at which the first signs of melting (shrinkage, appearance of liquid) are observed.

    • Continue heating and record the temperature (T2) at which the sample is completely molten and forms a clear liquid.

    • The melting point is reported as the range T1 – T2.

  • Post-Analysis:

    • Allow the apparatus to cool completely before the next measurement.

    • Dispose of the used capillary tube in a designated glass waste container.

Visualized Workflows

Diagrams created using the Graphviz DOT language provide clear, logical representations of experimental and quality control processes.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Recording A Dry Sample B Grind to Fine Powder A->B C Load Capillary Tube (2-3 mm) B->C D Insert into Apparatus C->D E Rapid Heat to ~55°C D->E F Slow Heat (1-2°C/min) E->F G Observe Sample F->G H Record T1 (First Liquid Drop) G->H I Record T2 (Fully Molten) H->I J Report Range: T1 - T2 I->J

Caption: Experimental workflow for melting point determination.

QC_Workflow cluster_tests Physical & Chemical Tests Start Incoming Raw Material (this compound) QC Quality Control Analysis Start->QC Test1 Melting Point QC->Test1 Test2 Appearance QC->Test2 Test3 Purity (e.g., HPLC) QC->Test3 Spec Compare to Specification Pass Release for R&D / Production Spec->Pass Meets Spec Fail Reject Batch / Further Investigation Spec->Fail Out of Spec Test1->Spec Test2->Spec Test3->Spec

Caption: Role of physical property analysis in a quality control workflow.

Safety and Handling

Based on aggregated GHS data, this compound is classified as causing skin and eye irritation.[1][5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[1] Work in a well-ventilated area. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1] Dispose of the chemical in accordance with local environmental regulations.[1]

References

Phenyl-2-aminobenzenesulfonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of phenyl-2-aminobenzenesulfonate, alongside a representative experimental protocol for a key reaction involving aminobenzenesulfonic acids.

Core Compound Data

This compound is an aromatic organic compound containing amino, sulfonate, and phenyl ester functional groups. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃S[1][2]
Molecular Weight 249.29 g/mol [1][3]
CAS Number 68227-69-0[1][2]
Appearance Grayish yellow powder
Melting Point 69-73 °C[4]
Boiling Point 435.0 ± 37.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³

Synthesis Workflow of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of a nitro-intermediate followed by reduction.

G cluster_0 Step 1: Formation of Phenyl-2-nitrobenzenesulfonate cluster_1 Step 2: Reduction of the Nitro Group A 2-Nitrobenzenesulfonyl chloride C Phenyl-2-nitrobenzenesulfonate A->C Reaction B Sodium phenolate B->C D Phenyl-2-nitrobenzenesulfonate F This compound D->F Reduction E Reducing Agent (e.g., Sn/HCl) E->F

Caption: Synthesis workflow for this compound.

Experimental Protocol: Azo Dye Synthesis from 2-Aminobenzenesulfonic Acid

This protocol details a representative experiment for the synthesis of an azo dye, a common application for aminobenzenesulfonic acids. This process involves two main stages: diazotization of the amine and the subsequent coupling reaction.

Materials and Reagents
  • 2-Aminobenzenesulfonic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ice

  • Aromatic coupling reagent (e.g., 2-naphthol)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

Procedure

Part 1: Diazotization of 2-Aminobenzenesulfonic Acid

  • In a 100 mL beaker, prepare a solution of the aromatic coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution in an ice-water bath.

  • In a separate small Erlenmeyer flask, dissolve 1 g of 2-aminobenzenesulfonic acid in 10 mL of 2.6% aqueous sodium carbonate solution.

  • Prepare a solution of 0.4 g of sodium nitrite in 1 mL of water.

  • Combine the 2-aminobenzenesulfonic acid solution and the sodium nitrite solution in the small Erlenmeyer flask.

  • In a 100 mL beaker, place 1 mL of concentrated HCl and 6 g of ice.

  • Slowly add the mixture from the Erlenmeyer flask dropwise to the beaker containing ice and HCl while keeping the beaker in an ice-water bath. This will induce the formation of the diazonium salt.

Part 2: Azo Coupling

  • Add the prepared diazonium salt suspension portionwise to the cooled solution of the aromatic coupling reagent.

  • Stir the reaction mixture with a glass rod after each addition. A color change should be observed as the azo dye forms.

  • Allow the reaction to proceed for approximately 10 minutes with occasional stirring.

  • Heat the resulting suspension on a hot plate until the solid dissolves.

  • Add 2 g of NaCl to the solution and continue heating until it is fully dissolved.

  • Cool the beaker first to room temperature and then in an ice-water bath to precipitate the azo dye.

  • Collect the solid product by vacuum filtration using a Hirsch or Buchner funnel.

  • Wash the solid with 4 mL of a saturated NaCl solution and allow it to air dry.

  • Weigh the final azo dye product once it is completely dry.

Logical Relationship: Azo Dye Formation

The formation of an azo dye from an aromatic amine involves a key electrophilic aromatic substitution reaction.

G cluster_0 Diazotization cluster_1 Azo Coupling A Aromatic Amine (e.g., 2-Aminobenzenesulfonic acid) C Diazonium Salt A->C Reacts with B Nitrous Acid (HNO₂) B->C D Diazonium Salt (Electrophile) F Azo Dye D->F Electrophilic Aromatic Substitution E Activated Aromatic Ring (e.g., Phenol, Aniline) E->F

Caption: Logical flow of azo dye synthesis.

References

The Industrial Versatility of Phenyl-2-aminobenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl-2-aminobenzenesulfonate, a key organic intermediate, holds significant potential across various industrial sectors, most notably in the synthesis of vibrant azo dyes and as a foundational scaffold for novel pharmaceutical agents. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and established and prospective industrial applications. Detailed experimental protocols for its use in dye synthesis are presented, alongside a discussion of the broader therapeutic potential of aminobenzenesulfonic acid derivatives.

Introduction

This compound (CAS No. 68227-69-0) is an aromatic organic compound featuring both an amino group and a benzenesulfonate ester. This unique bifunctionality makes it a valuable building block in organic synthesis. While its most prominent role is as an intermediate in the production of azo dyes, its structural motifs are also of interest in the pharmaceutical industry for the development of new therapeutic molecules. This document serves as a comprehensive resource for professionals seeking to understand and leverage the industrial applications of this versatile compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its safe handling and effective use in industrial processes. The following table summarizes key quantitative data.

PropertyValueReference
CAS Number 68227-69-0[1]
Molecular Formula C₁₂H₁₁NO₃S[1]
Molecular Weight 249.29 g/mol [1]
Appearance Grayish yellow powder[1]
Melting Point 69-71 °C[1]
Boiling Point 435.0 ± 37.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 216.9 ± 26.5 °C[1]
Refractive Index 1.626[1]
PSA (Polar Surface Area) 77.8 Ų[1]
XLogP3 2.68[1]

Synthesis of this compound

The industrial synthesis of this compound typically involves a multi-step process. A plausible and common route is the reaction of 2-nitrobenzenesulfonyl chloride with sodium phenolate, followed by the reduction of the nitro group to an amino group.

A generalized workflow for this synthesis is depicted below:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 2-Nitrobenzenesulfonyl_chloride 2-Nitrobenzenesulfonyl_chloride Phenyl_2-nitrobenzenesulfonate Phenyl_2-nitrobenzenesulfonate 2-Nitrobenzenesulfonyl_chloride->Phenyl_2-nitrobenzenesulfonate Reaction Sodium_phenolate Sodium_phenolate Sodium_phenolate->Phenyl_2-nitrobenzenesulfonate Reaction Phenyl_2-aminobenzenesulfonate Phenyl_2-aminobenzenesulfonate Phenyl_2-nitrobenzenesulfonate->Phenyl_2-aminobenzenesulfonate Reduction Reducing_agent Reducing Agent (e.g., Fe/HCl) Reducing_agent->Phenyl_2-aminobenzenesulfonate

Fig. 1: General synthesis workflow for this compound.

Industrial Applications

Azo Dye Synthesis

The primary industrial application of this compound is as a crucial intermediate in the manufacture of azo dyes. Azo dyes are the largest and most important group of synthetic dyes, characterized by the presence of one or more azo groups (–N=N–). The synthesis involves a two-step process: diazotization of a primary aromatic amine followed by coupling with a suitable coupling component.

In this context, 2-aminobenzenesulfonic acid (often used as the precursor from which this compound is formed in situ or used directly) is diazotized to form a diazonium salt. This highly reactive species then couples with an electron-rich aromatic compound, such as a phenol or an aniline derivative, to form the final azo dye. The specific coupling partner determines the final color of the dye.

The following protocol is adapted from a standard laboratory procedure for the synthesis of an azo dye using an aminobenzenesulfonic acid.

Materials:

  • 2-Aminobenzenesulfonic acid (or this compound)

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Coupling agent (e.g., 2-naphthol, salicylic acid)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a 50 mL Erlenmeyer flask, dissolve 1.0 g of 2-aminobenzenesulfonic acid in 10 mL of 2.6% aqueous sodium carbonate solution. Gentle heating may be required to achieve a clear solution.

  • Diazotization:

    • Prepare a solution of 0.4 g of sodium nitrite in 1 mL of water.

    • Combine the sodium nitrite solution with the amine salt solution from step 1.

    • In a 100 mL beaker, place 1 mL of concentrated HCl and 6 g of ice.

    • Slowly add the combined amine and nitrite solution dropwise to the ice-cold HCl solution with continuous stirring. Maintain the temperature below 5 °C in an ice-water bath. This will induce the formation of the diazonium salt.

  • Preparation of the Coupling Agent Solution:

    • In a separate beaker, dissolve 0.75 g of the chosen coupling agent (e.g., 2-naphthol) in 10 mL of 2.5 M aqueous sodium hydroxide solution.

    • Cool this solution in an ice-water bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt suspension from step 2 to the cold coupling agent solution from step 3 with constant stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 10-15 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Heat the suspension on a hot plate until the solid dissolves.

    • Add 2 g of NaCl and continue heating to dissolve it.

    • Allow the solution to cool to room temperature, then cool further in an ice-water bath to precipitate the dye.

    • Collect the solid dye by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold, saturated NaCl solution.

    • Allow the product to air dry.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Amine 2-Aminobenzenesulfonic Acid Solution Diazotization Diazotization (Amine + Nitrite + HCl) Amine->Diazotization Nitrite Sodium Nitrite Solution Nitrite->Diazotization CouplingAgent Coupling Agent Solution (e.g., 2-Naphthol) AzoCoupling Azo Coupling CouplingAgent->AzoCoupling Diazotization->AzoCoupling Precipitation Precipitation with NaCl AzoCoupling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Air Drying Filtration->Drying FinalProduct Azo Dye Product Drying->FinalProduct

Fig. 2: Experimental workflow for the synthesis of an azo dye.
Pharmaceutical Applications

While the direct application of this compound in commercial pharmaceuticals is not as extensively documented as its role in the dye industry, the broader class of aminobenzenesulfonic acid derivatives has shown significant therapeutic potential. These compounds serve as versatile scaffolds in medicinal chemistry due to their ability to be readily functionalized.

Patents have been filed for novel aminobenzenesulfonic acid derivatives that exhibit activity as inhibitors of Ca²⁺ overload in cells.[2][3] Such compounds have potential as prophylactic and therapeutic agents for cardiovascular diseases, including ischemic heart diseases, heart failure, hypertension, and arrhythmia.[2] The synthesis of these derivatives often involves the reaction of a substituted aminobenzenesulfonic acid with various amines and other reagents to build more complex molecular architectures.[2]

The general relationship for the development of these potential pharmaceuticals is outlined below:

G Start Aminobenzenesulfonic Acid Core Derivatization Chemical Derivatization Start->Derivatization Library Library of Novel Compounds Derivatization->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead Drug Potential Therapeutic Agent Lead->Drug

Fig. 3: Logical flow from starting material to potential drug candidate.

Safety and Handling

This compound is classified as an irritant. The following table summarizes its hazard information.

Hazard StatementGHS CodePrecautionary Statements
Causes skin irritationH315P264, P280, P302+P352, P332+P317, P362+P364
Causes serious eye irritationH319P280, P305+P351+P338
May cause respiratory irritationH335P261, P271, P304+P340, P312, P403+P233, P405

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of azo dyes. Its bifunctional nature provides a platform for creating a wide array of colored compounds. Furthermore, the aminobenzenesulfonic acid scaffold shows promise in the field of drug discovery, particularly for cardiovascular applications. Further research into the derivatization of this core structure could lead to the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals aiming to explore the full industrial potential of this important chemical building block.

References

An In-Depth Technical Guide to Phenyl-2-aminobenzenesulfonate: A Versatile Intermediate in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl-2-aminobenzenesulfonate, a key organic intermediate, holds significant potential in the landscape of chemical research and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and its application as a precursor in the synthesis of diverse heterocyclic compounds. While direct biological activities of this compound are not extensively documented, its role as a versatile building block suggests its importance in the generation of novel molecules with potential therapeutic applications. This document aims to serve as a foundational resource for researchers leveraging this compound in their synthetic endeavors.

Chemical and Physical Properties

This compound, also known as 2-Aminobenzenesulfonic acid phenyl ester, is an organic compound with the chemical formula C₁₂H₁₁NO₃S.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1][2]

PropertyValueReference(s)
CAS Number 68227-69-0[1]
Molecular Formula C₁₂H₁₁NO₃S[1]
Molecular Weight 249.29 g/mol [1]
Appearance Grayish-yellow powder[1]
Melting Point 70-73 °C[3]
Boiling Point 435.0 ± 37.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 216.9 ± 26.5 °C[1]
Refractive Index 1.626[1]
PSA (Polar Surface Area) 77.8 Ų[1]
XLogP3 2.68[1]
InChI Key DELFPZLNAZAZRE-UHFFFAOYSA-N[4]

Synthesis of this compound

A plausible and commonly cited method for the synthesis of this compound involves a two-step process starting from 2-nitrobenzenesulfonyl chloride.[3] The first step is the esterification with sodium phenolate, followed by the reduction of the nitro group to an amine.

Experimental Protocol

Step 1: Synthesis of Phenyl 2-nitrobenzenesulfonate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve sodium phenolate in a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Reactant: Cool the solution in an ice bath. Slowly add a solution of 2-nitrobenzenesulfonyl chloride in the same solvent from the dropping funnel to the stirred solution of sodium phenolate.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product. Filter the solid, wash it with water to remove any inorganic salts, and dry it under vacuum. The crude Phenyl 2-nitrobenzenesulfonate can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of Phenyl 2-nitrobenzenesulfonate to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the Phenyl 2-nitrobenzenesulfonate obtained from the previous step in a solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Conditions: If using SnCl₂/HCl, the reaction is typically heated to reflux for several hours. For catalytic hydrogenation, the reaction is stirred at room temperature under a positive pressure of hydrogen. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After the reduction is complete, if using SnCl₂/HCl, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product. If using catalytic hydrogenation, filter off the catalyst. The solvent is then removed under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product as a grayish-yellow powder.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction A 2-Nitrobenzenesulfonyl Chloride D Reaction Mixture A->D Mixing & Reaction B Sodium Phenolate B->D Mixing & Reaction C Anhydrous Solvent (e.g., Acetonitrile) C->D Mixing & Reaction E Phenyl 2-nitrobenzenesulfonate (Crude) D->E Precipitation & Filtration F Purified Phenyl 2-nitrobenzenesulfonate E->F Recrystallization H Reaction F->H G Reducing Agent (e.g., SnCl2/HCl) G->H I This compound (Crude) H->I Work-up & Neutralization J Purified this compound I->J Purification Heterocycle_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Outcome Benzyne_Precursor Benzyne Precursor Benzyne_Formation In situ Benzyne Generation Benzyne_Precursor->Benzyne_Formation Base Strong Base (e.g., LDA) Base->Benzyne_Formation P2AB This compound Addition_Reaction Addition Reaction P2AB->Addition_Reaction Beta_Amino_Carbonyl β-Amino Carbonyl Compound Beta_Amino_Carbonyl->Addition_Reaction Benzyne_Formation->Addition_Reaction Reactive Intermediate Heterocycles Diverse Heterocyclic Compounds Addition_Reaction->Heterocycles

References

Phenyl-2-aminobenzenesulfonate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety and handling of Phenyl-2-aminobenzenesulfonate (CAS No: 68227-69-0). The following sections detail the compound's properties, associated hazards, and comprehensive protocols for its safe use, storage, and disposal, designed to meet the rigorous standards of research and development environments.

Compound Identification and Properties

This compound is an aromatic sulfonate ester. A clear understanding of its physical and chemical properties is fundamental to its safe handling.[1]

Table 1: Physical and Chemical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol
Appearance Grayish yellow powder
Melting Point 69-71 °C
Boiling Point 435.0 ± 37.0 °C at 760 mmHg
Flash Point 216.9 ± 26.5 °C
Density 1.3 ± 0.1 g/cm³
Solubility Soluble in water.
XLogP3 2.68

Hazard Identification and Classification

This compound is classified as a hazardous substance. Adherence to GHS classifications is mandatory for ensuring laboratory safety.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: ECHEMI Safety Data Sheet[1]

Toxicological Data

Table 3: Summary of Toxicological Information

EndpointSpeciesRouteValueClassification
Acute Oral Toxicity Data Not AvailableOralData Not AvailableHarmful if swallowed (based on related compounds)[2][3][4]
Acute Dermal Toxicity Data Not AvailableDermalData Not AvailableData Not Available
Acute Inhalation Toxicity Data Not AvailableInhalationData Not AvailableData Not Available
Aquatic Toxicity Data Not Available-Data Not AvailableData Not Available

Experimental Protocols for Safe Handling and Storage

Strict adherence to the following protocols is essential to minimize risk when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye Protection: Chemical splash goggles or a face shield must be worn at all times.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Inspect gloves for integrity before each use.[5][6]

  • Body Protection: A fully buttoned laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[6]

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of its dust or vapors.[5][7]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and regularly tested. Personnel should be trained in their operation.[5]

Handling Procedures
  • General Practices: Avoid direct contact with the skin, eyes, and clothing. Do not inhale dust or vapors.[1] Wash hands thoroughly with soap and water after handling.[5][6]

  • Dispensing: When weighing and dispensing the solid material, do so in a fume hood to control dust.

  • Heating: Avoid heating the compound with an open flame. Use a controlled heating source such as a heating mantle or water bath.[7]

Storage
  • Containers: Store in a tightly sealed, properly labeled container.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents.[1][2][5] The storage area should be designated for hazardous chemicals.

Emergency Procedures

Prompt and correct response to an emergency is critical.

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air and keep them comfortable for breathing. If the individual feels unwell, seek medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical help.[1]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, and the person is conscious, rinse their mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[2]

Spill Response Protocol
  • Small Spills:

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[5]

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8][9]

    • Clean the spill area with a detergent and water solution, followed by a final rinse with water.[9]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institution's emergency response team.

    • Prevent the spill from entering drains.

    • Cleanup should only be performed by trained personnel with appropriate respiratory protection.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, clearly labeled, and sealed hazardous waste container.[10]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain.[1][6] Empty containers that held the chemical must also be disposed of as hazardous waste.[10]

Visualization of Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from planning to disposal.

Safety_Handling_Workflow cluster_planning 1. Planning & Preparation cluster_handling 2. Handling & Experimentation cluster_emergency 3. Emergency Response cluster_disposal 4. Waste Management RiskAssessment Risk Assessment Sourcing Sourcing & SDS Review RiskAssessment->Sourcing PPE_Selection PPE Selection Sourcing->PPE_Selection Eng_Controls Engineering Controls Check PPE_Selection->Eng_Controls Handling Safe Handling Procedures Eng_Controls->Handling Storage Proper Storage Handling->Storage Spill Spill Occurs Handling->Spill Potential Waste_Collection Waste Collection Handling->Waste_Collection FirstAid First Aid Administered Spill->FirstAid Spill_Response Spill Response Protocol Spill->Spill_Response Spill_Response->Waste_Collection Disposal Hazardous Waste Disposal Waste_Collection->Disposal

References

Crystal Structure of Substituted Benzenesulfonates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of substituted benzenesulfonates, a class of organic compounds with significant applications in medicinal chemistry and materials science. This document details the synthesis, crystallographic analysis, and biological significance of these compounds, presenting data in a clear and accessible format for researchers and professionals in drug development.

Introduction

Substituted benzenesulfonates are derivatives of benzenesulfonic acid, characterized by a sulfonate group (-SO₃H) and one or more substituents attached to the benzene ring. The nature and position of these substituents profoundly influence the molecule's steric and electronic properties, which in turn dictate its crystal packing, physicochemical characteristics, and biological activity. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for establishing structure-property and structure-activity relationships, guiding the rational design of novel therapeutic agents and functional materials.

Synthesis of Substituted Benzenesulfonates

The synthesis of substituted benzenesulfonates typically involves the sulfonation of a substituted benzene ring or the reaction of a substituted phenol with a benzenesulfonyl chloride. The choice of synthetic route depends on the desired substitution pattern and the nature of the functional groups present.

General Experimental Protocol for Synthesis

The following is a generalized, step-by-step protocol for the synthesis of a substituted benzenesulfonate from a substituted aniline precursor.

Materials:

  • Substituted aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂) in acetic acid (AcOH)

  • Copper(I) chloride (CuCl)

  • Ammonia (NH₃) solution

  • Dichloromethane (DCM)

  • Appropriate organic solvent for purification (e.g., ethanol, ethyl acetate)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Diazotization:

    • Dissolve the substituted aniline in a suitable volume of concentrated hydrochloric acid and water in a round-bottom flask.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation (Sandmeyer-type reaction):

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

    • Slowly add the cold diazonium salt solution to the SO₂/AcOH/CuCl mixture with vigorous stirring. The reaction is often exothermic and may require cooling to maintain the temperature between 20-30 °C.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Formation of Benzenesulfonamide:

    • Carefully pour the reaction mixture over crushed ice and extract the resulting sulfonyl chloride into an organic solvent like dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the crude sulfonyl chloride in dichloromethane and add an excess of concentrated ammonia solution.

    • Stir the mixture vigorously for 1-2 hours at room temperature.

  • Work-up and Purification:

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it using a rotary evaporator.

    • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure substituted benzenesulfonamide.

  • Hydrolysis to Benzenesulfonate (if required):

    • The resulting sulfonamide can be hydrolyzed to the corresponding sulfonic acid or its salt under acidic or basic conditions, if the sulfonate is the desired final product.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of substituted benzenesulfonates.

Experimental Protocol for Crystallization and X-ray Data Collection

Crystallization:

  • Solvent Selection: The choice of solvent is crucial for growing high-quality single crystals. A systematic screening of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water) should be performed. The ideal solvent is one in which the compound has moderate solubility.[1]

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial.

    • Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[1][2]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble.

    • The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.[2]

  • Crystal Mounting: Once suitable single crystals have formed (typically 0.1-0.3 mm in size), carefully select a well-formed crystal and mount it on a goniometer head using a cryoloop and a suitable cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

X-ray Data Collection and Structure Refinement:

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Apply corrections for Lorentz and polarization effects, and for absorption if necessary.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental diffraction data using least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms.

    • The final refined structure is evaluated based on crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF).

Crystal Structure Data of Substituted Benzenesulfonates

The following tables summarize representative crystallographic data for a selection of substituted benzenesulfonates, providing a basis for structural comparison.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
N-(4-methylbenzoyl)benzenesulfonamideC₁₄H₁₃NO₃STriclinicP-15.5519(6)10.541(1)11.105(1)85.654(9)83.667(9)81.949(9)638.36(11)2[3]
2-Benzenesulfonamido-3-hydroxypropanoic acidC₉H₁₁NO₅SOrthorhombicP2₁2₁2₁5.0464(4)9.9752(8)21.4701(17)9090901080.78(15)4[4][5]
Benzenesulfonic acidC₆H₆O₃S----------[6]

Table 1: Unit Cell Parameters of Selected Substituted Benzenesulfonates.

Compound NameC-S Bond Length (Å)S=O Bond Length (avg. Å)S-O(H/R) Bond Length (Å)Ref.
Benzenesulfonic acid1.751.431.55[6]
N-(2-iodophenyl)benzenesulfonamide---[7]
N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide---[7]

Table 2: Selected Bond Lengths in Substituted Benzenesulfonates.

Biological Significance and Signaling Pathways

Substituted benzenesulfonates exhibit a wide range of biological activities, often acting as enzyme inhibitors or modulators of cellular signaling pathways.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors.[8] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.[8] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.

CarbonicAnhydraseInhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Benzenesulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Inhibitor R-SO₂NH₂ Inhibitor->Zn Coordination caption Mechanism of Carbonic Anhydrase Inhibition.

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Anticancer Activity and p53 Signaling

Certain substituted benzenesulfonates have demonstrated anticancer activity by inducing apoptosis and cell cycle arrest, often through modulation of the p53 signaling pathway. The tumor suppressor protein p53 plays a critical role in regulating cell growth and division.

p53_pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates Benzenesulfonate Substituted Benzenesulfonate Benzenesulfonate->p53 Activates MDM2 MDM2 p53->MDM2 Inhibits p21 p21 p53->p21 Induces Bax Bax p53->Bax Induces MDM2->p53 Degrades CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis caption Modulation of the p53 Signaling Pathway.

Caption: Modulation of the p53 Signaling Pathway.

Experimental Workflow for Structural and Biological Analysis

The integrated workflow for the study of substituted benzenesulfonates involves synthesis, crystallization, structural elucidation, and biological evaluation.

workflow Synthesis Synthesis of Substituted Benzenesulfonate Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Biological Biological Activity Screening Purification->Biological XRay Single-Crystal X-ray Diffraction Crystallization->XRay Structure Crystal Structure Determination XRay->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR Biological->SAR caption Integrated Experimental Workflow.

Caption: Integrated Experimental Workflow.

Conclusion

The crystal structure of substituted benzenesulfonates provides invaluable insights into their chemical and physical properties, as well as their biological activities. The ability to synthesize and crystallographically characterize these compounds is essential for the rational design of new molecules with tailored functions. The detailed experimental protocols and structural data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and drug development, facilitating further advancements in the study and application of this important class of compounds.

References

Methodological & Application

Application Notes and Protocols: Phenyl-2-aminobenzenesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Phenyl-2-aminobenzenesulfonate. This versatile building block serves as a valuable precursor in various organic transformations, including the synthesis of azo dyes, heterocyclic compounds, and in palladium-catalyzed cross-coupling reactions. The protocols detailed below are intended to serve as a guide for the practical application of this reagent in a laboratory setting.

Physicochemical Properties and Safety Information

This compound is a grayish-yellow powder with a melting point of 69-71 °C.[1] It is crucial to handle this compound with appropriate safety precautions, as it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always wear protective gloves, eye protection, and work in a well-ventilated area when handling this chemical.[1]

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO₃S[1]
Molecular Weight249.29 g/mol [1]
Melting Point69-71 °C[1]
AppearanceGrayish-yellow powder[1]
Boiling Point435.0±37.0 °C at 760 mmHg[1]
Flash Point216.9±26.5 °C[1]

I. Synthesis of Azo Dyes

This compound is a valuable primary aromatic amine for the synthesis of azo dyes. The general method involves diazotization of the amino group followed by coupling with an electron-rich aromatic compound, such as a phenol or an aniline derivative.

Experimental Protocol: Synthesis of an Azo Dye from this compound

This protocol is a representative procedure for the synthesis of an azo dye. The specific coupling component will determine the final color of the dye.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Aromatic coupling reagent (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Ice

  • Water

  • Saturated sodium chloride (NaCl) solution

  • Standard laboratory glassware and equipment (beakers, Erlenmeyer flasks, magnetic stirrer, filtration apparatus)

Procedure:

Step 1: Diazotization of this compound

  • In a 100 mL beaker, dissolve 1.0 g of this compound in 10 mL of 2.6% aqueous sodium carbonate solution.

  • In a separate small test tube, prepare a solution of 0.4 g of sodium nitrite in 1 mL of water.

  • Combine the two solutions in a small Erlenmeyer flask.

  • In a 100 mL beaker, place 1 mL of concentrated HCl and 6 g of ice.

  • Slowly add the solution from the Erlenmeyer flask dropwise to the beaker containing the ice and HCl mixture with constant stirring.

  • Place the resulting mixture in an ice-water bath to facilitate the formation of the diazonium salt. This suspension will be used in the next step.

Step 2: Azo Coupling

  • In a separate beaker, dissolve a molar equivalent of the chosen aromatic coupling reagent (e.g., 2-naphthol) in a suitable alkaline solution (e.g., 4 mL of 2.5 M NaOH solution).

  • Cool this solution in an ice-water bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt suspension from Step 1 to the cooled solution of the coupling component. A colored precipitate of the azo dye should form.

  • Continue stirring the reaction mixture in the ice bath for 10-15 minutes.

Step 3: Isolation and Purification

  • Heat the suspension gently on a hot plate until the solid dissolves.

  • Add 2 g of NaCl and continue heating until it is completely dissolved.

  • Cool the beaker first to room temperature and then in an ice-water bath.

  • Collect the precipitated azo dye by vacuum filtration using a Hirsch or Büchner funnel.

  • Wash the solid with 4 mL of a saturated NaCl solution.

  • Allow the product to air dry completely before weighing.

Expected Outcome:

The reaction should yield a brightly colored solid. The yield and color will vary depending on the coupling partner used.

Quantitative Data (Representative):

Reactant 1Reactant 2Coupling PartnerProductYield (%)Color
This compoundSodium Nitrite2-NaphtholAzo Dye~70-85Red/Orange

Note: This is an estimated yield based on similar reactions. Actual yields may vary.

Experimental Workflow: Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up & Isolation P2A This compound Diazonium Diazonium Salt Intermediate P2A->Diazonium + NaNO2, HCl, 0-5°C NaNO2 Sodium Nitrite NaNO2->Diazonium HCl_ice HCl / Ice HCl_ice->Diazonium Azo_Dye Azo Dye Product Diazonium->Azo_Dye + Coupling Partner, NaOH Coupling_Partner Aromatic Coupling Partner (e.g., 2-Naphthol) Coupling_Partner->Azo_Dye Filtration Filtration & Washing Azo_Dye->Filtration Drying Drying Filtration->Drying

Caption: Workflow for the synthesis of an azo dye from this compound.

II. Synthesis of Heterocyclic Compounds

Representative Protocol: Synthesis of Benzothiazole Derivatives

This protocol is a generalized procedure for the synthesis of a 2-aminobenzothiazole derivative, a common scaffold in medicinal chemistry. This reaction is based on the known reactivity of anilines.

Materials:

  • This compound

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve this compound in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir until it dissolves.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture with continuous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Outcome:

The reaction is expected to yield a substituted 2-aminobenzothiazole derivative. The yield will be dependent on the specific reaction conditions and the substrate.

Logical Relationship: Heterocycle Formation

Heterocycle_Formation Start This compound Intermediate Thiourea Intermediate Start->Intermediate Reaction Reagents Cyclizing Reagents (e.g., KSCN, Br2) Reagents->Intermediate Product Heterocyclic Product (e.g., Benzothiazole derivative) Intermediate->Product Intramolecular Cyclization

Caption: General pathway for the synthesis of heterocyclic compounds.

III. Palladium-Catalyzed Cross-Coupling Reactions

The sulfonamide moiety in derivatives of this compound can be utilized in palladium-catalyzed cross-coupling reactions. While direct examples with this compound are not extensively documented, the following protocol for a Suzuki-Miyaura coupling is representative of the potential applications for its derivatives where the amino group is protected and the phenyl sulfonate ester can be converted to a reactive halide or triflate.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide/triflate (derived from this compound) with a boronic acid.

Materials:

  • Aryl halide or triflate derivative of this compound (substrate)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if necessary, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide/triflate substrate, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the ligand (if used).

  • Add the base (typically 2-3 equivalents) and the solvent.

  • If a biphasic system is used, add the appropriate amount of water.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative for similar sulfonamides):

SubstrateBoronic AcidCatalystBaseSolventYield (%)
Aryl BromidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O60-95
Aryl Triflate4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane75-98

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

Suzuki_Coupling cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_product Product & Purification Aryl_Halide Aryl Halide/Triflate (from this compound) Reaction_Vessel Heated Reaction under Inert Atmosphere Aryl_Halide->Reaction_Vessel Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst & Ligand Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Coupled_Product Cross-Coupled Product Reaction_Vessel->Coupled_Product Work-up Purification Purification Coupled_Product->Purification

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

IV. Applications in Medicinal Chemistry

Derivatives of benzenesulfonamides are a well-established class of compounds with a wide range of biological activities. While specific studies on this compound are limited, related benzenesulfonamide derivatives have shown potential as antimicrobial and anti-inflammatory agents.

Ten new derivatives of benzenesulphonamide bearing carboxamide functionality were synthesized and investigated for their in vivo anti-inflammatory, in vitro anti-microbial and anti-oxidant activities.[2][3] The base promoted reactions of the appropriate amino acids with substituted benzenesulphonyl chlorides gave the benzene sulphonamides in excellent yields.[2][3] Palladium mediated amidation of the benzenesulphonamides and butylamine gave the new carboxamides in excellent yield.[2][3] Some of the synthesized compounds exhibited potent anti-inflammatory activity, with some compounds showing higher inhibition of carrageenan-induced rat paw edema than the standard drug indomethacin.[3] Furthermore, several of the synthesized carboxamides displayed significant in vitro antimicrobial activity against a panel of bacteria and fungi.[2][3]

Table of Biological Activity for Representative Benzenesulfonamide Derivatives:

Compound TypeBiological ActivityKey FindingsReference
Carboxamide derivatives of benzenesulfonamidesAnti-inflammatorySome compounds showed >90% inhibition of rat paw edema.[3]
Carboxamide derivatives of benzenesulfonamidesAntimicrobialActive against E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger.[2][3]
Carboxamide derivatives of benzenesulfonamidesAntioxidantOne compound showed comparable activity to Vitamin C.[2]

This information suggests that this compound could be a valuable starting material for the synthesis of novel, biologically active compounds for drug discovery and development.

Logical Relationship: Drug Discovery Pathway

Drug_Discovery Start This compound Derivatization Chemical Synthesis (e.g., Amidation, Cyclization) Start->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., Antimicrobial, Anti-inflammatory) Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A conceptual pathway for drug discovery using this compound.

References

Application Notes and Protocols for the Analytical Detection of Phenyl-2-aminobenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl-2-aminobenzenesulfonate is an aromatic sulfonate compound of interest in various chemical and pharmaceutical contexts. Accurate and sensitive detection of this analyte is crucial for quality control, impurity profiling, and research applications. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis Spectrophotometry, and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). The methodologies are designed to offer a range of options in terms of sensitivity, selectivity, and equipment availability.

Analytical Methods Overview

A summary of the quantitative performance for the described analytical methods is presented in Table 1. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Summary of Quantitative Data for this compound Detection Methods

ParameterHPLC-UVUV-Vis SpectrophotometryHPLC-ED
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL0.02 - 0.25 mg/L
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.5 - 5 µg/mL0.1 - 1.0 mg/L
Linear Range 0.05 - 100 µg/mL0.5 - 50 µg/mL1.0 - 220 mg/L
Recovery 95 - 105%90 - 110%95 - 103%[1][2]
Precision (%RSD) < 2%< 5%< 5%

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and sensitive approach for the quantification of this compound. A reversed-phase HPLC system with UV detection is utilized for the separation and detection of the analyte.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dipotassium hydrogen phosphate

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system with a UV-Vis or Photo-Diode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

3. Preparation of Solutions

  • Mobile Phase A: Prepare a solution of 1.74 g of dipotassium hydrogen phosphate in 500 mL of HPLC grade water. Filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Use HPLC grade water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.05 - 100 µg/mL).

4. Chromatographic Conditions

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

5. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of diluent.

  • Sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

6. Analysis

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak area of this compound and quantify using the calibration curve.

Method 2: UV-Vis Spectrophotometry

This method offers a simpler and faster alternative for the quantification of this compound, suitable for routine analysis where high sensitivity is not the primary requirement.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Weighing Weigh Sample/Standard Dissolving Dissolve in Solvent Weighing->Dissolving Dilution Serial Dilutions Dissolving->Dilution Scan Scan for λmax Dilution->Scan Measure Measure Absorbance Scan->Measure Calibration Plot Calibration Curve Measure->Calibration Calculation Calculate Concentration Calibration->Calculation

Caption: Workflow for UV-Vis spectrophotometric analysis.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Methanol or Ethanol (Spectroscopic grade)

  • Volumetric flasks and pipettes

2. Instrumentation

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

3. Preparation of Solutions

  • Solvent: Use spectroscopic grade methanol or ethanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations in the range of 0.5 - 50 µg/mL.

4. Analytical Procedure

  • Wavelength Scan (λmax determination): Scan one of the working standard solutions (e.g., 10 µg/mL) against a solvent blank over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic amines typically exhibit absorbance peaks in the 230-280 nm range.

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax using the solvent as a blank. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the solvent, and dilute to a concentration that falls within the linear range of the calibration curve.

  • Sample Analysis: Measure the absorbance of the prepared sample solution at λmax.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Method 3: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

For applications requiring very high sensitivity, HPLC coupled with an electrochemical detector offers an excellent analytical solution. The electrochemical detector measures the current generated by the oxidation or reduction of the analyte at an electrode surface.

Experimental Workflow: HPLC-ED Analysis

HPLC_ED_Workflow cluster_prep Sample & Standard Preparation cluster_hplc_ed HPLC-ED Analysis cluster_data_process Data Analysis Sample_Prep Prepare Sample/Standard Filter_Sample Filter (0.22 µm) Sample_Prep->Filter_Sample HPLC_Inject Inject into HPLC Filter_Sample->HPLC_Inject RP_Separation Reversed-Phase Separation HPLC_Inject->RP_Separation ED_Detect Electrochemical Detection RP_Separation->ED_Detect Peak_Area Measure Peak Area ED_Detect->Peak_Area Quantify Quantify Concentration Peak_Area->Quantify

Caption: Workflow for HPLC-ED analysis of this compound.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Supporting electrolyte (e.g., phosphate buffer or an ionic liquid like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide)

  • Syringe filters (0.22 µm)

2. Instrumentation

  • HPLC system with an electrochemical detector (e.g., with a glassy carbon working electrode)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

3. Preparation of Solutions

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) containing a suitable supporting electrolyte to ensure conductivity.[1][2]

  • Standard Stock Solution (e.g., 500 mg/L): Accurately weigh a known amount of this compound reference standard and dissolve in the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the linear range (e.g., 1.0 - 220 mg/L).[1][2]

4. Chromatographic and Electrochemical Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase: As prepared above.

  • Flow Rate: 0.8 mL/min[1][2]

  • Injection Volume: 20 µL

  • Column Temperature: 40 °C[1][2]

  • Electrochemical Detector:

    • Working Electrode: Glassy Carbon

    • Reference Electrode: Ag/AgCl

    • Applied Potential: +1.0 V (This should be optimized by performing a hydrodynamic voltammogram for this compound).[1][2]

5. Sample Preparation

  • Dissolve the sample in the mobile phase to a concentration expected to be within the linear range of the method.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

6. Analysis

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample using the calibration curve.

Conclusion

The analytical methods detailed in this application note provide comprehensive protocols for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. The HPLC-UV method offers a good balance of sensitivity and robustness for most applications. UV-Vis spectrophotometry is a rapid and simple alternative for less demanding analyses, while HPLC-ED provides the highest sensitivity for trace-level detection. Proper method validation should be performed in the user's laboratory to ensure the accuracy and reliability of the results.

References

Application Note: Quantification of Phenyl-2-aminobenzenesulfonate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantification of Phenyl-2-aminobenzenesulfonate using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. An alternative method involving pre-column derivatization for enhanced sensitivity is also described.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] For the analysis of this compound, a reverse-phase HPLC method is employed. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[1] this compound, being a moderately polar aromatic compound, is retained on the column and then eluted by a mobile phase of appropriate composition. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve generated from standards of known concentrations.

For applications requiring higher sensitivity or to improve peak shape and retention, a pre-column derivatization step can be employed. Derivatizing the primary amine group of this compound with a reagent like Phenyl isothiocyanate (PITC) can enhance its hydrophobicity and UV absorbance, leading to better chromatographic performance and lower detection limits.[2][3][4]

Experimental Protocols

This method is suitable for routine quantification where high sensitivity is not the primary requirement.

2.1. Apparatus and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and vials.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • HPLC-grade acetonitrile and water.

  • Orthophosphoric acid or ammonium phosphate.[5][6]

2.2. Chromatographic Conditions The following conditions are a robust starting point and can be optimized further.

ParameterRecommended Condition
Column Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[5]
Mobile Phase A 0.1% Orthophosphoric acid in water.[5]
Mobile Phase B Acetonitrile.[5]
Gradient Elution Start with a higher percentage of Mobile Phase A, gradually increasing Mobile Phase B to elute the analyte. A suggested gradient is: 0-20 min, 35-85% B; 20-25 min, 85% B; 25.1-30 min, 35% B.
Flow Rate 1.0 mL/min.[5]
Column Temperature 40 °C.[5]
Injection Volume 10 µL.
Detection UV at 220 nm.[5]
Diluent Mobile Phase A / Mobile Phase B (e.g., 50:50 v/v).

2.3. Preparation of Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

2.4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

This method is recommended for trace-level quantification or for complex matrices where improved selectivity is needed.

2.1. Additional Reagents

  • Phenyl isothiocyanate (PITC).

  • Triethylamine.

  • Anhydrous ethanol or acetonitrile.

2.2. Derivatization Protocol This protocol is adapted from established methods for derivatizing primary amines.[3][7]

  • Sample/Standard Preparation: Prepare the sample and standard solutions in a suitable buffer or solvent (e.g., a mixture of water and acetonitrile).

  • Reaction Mixture: In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 50 µL of a freshly prepared derivatizing solution (e.g., 5% PITC in anhydrous acetonitrile).

  • Reaction: Add 50 µL of a catalyst solution (e.g., 5% triethylamine in anhydrous acetonitrile). Vortex the mixture for 1 minute.

  • Incubation: Allow the reaction to proceed at room temperature for approximately 20-30 minutes.[4]

  • Quenching/Dilution: Stop the reaction by adding a suitable quenching agent or by diluting the mixture with the mobile phase to the desired concentration for injection.

  • Analysis: Inject the derivatized sample into the HPLC system. The chromatographic conditions may need to be adjusted to account for the increased hydrophobicity of the derivative. A higher proportion of the organic modifier (Mobile Phase B) will likely be required for elution.

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines.[5] The following table summarizes typical quantitative data expected from a validated method for aromatic sulfonate analysis.

ParameterTypical Value
Retention Time (RT) 5 - 15 minutes (highly dependent on exact conditions)
Linearity (R²) > 0.999[8]
Range 0.1 - 1.5 ppm[5] or 1 - 100 µg/mL
Limit of Detection (LOD) 0.03 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.1 - 0.4 µg/mL[9]
Precision (%RSD) < 2.0%[10]
Accuracy (% Recovery) 98.0 - 102.0%

Visualizations

The logical workflow for the direct HPLC quantification of this compound is illustrated below.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_standards Prepare Standard Solutions injection Inject Standards & Samples prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection prep_mobile_phase Prepare Mobile Phase system_setup System Equilibration prep_mobile_phase->system_setup system_setup->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (220 nm) separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Calculate Sample Concentration peak_integration->quantification calibration->quantification

References

Application Notes and Protocols for the Synthesis of Azo Dyes from Phenyl-2-aminobenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of phenyl-2-aminobenzenesulfonate as a versatile starting material for the synthesis of a variety of azo dyes. Azo dyes are a prominent class of organic colorants characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms the chromophore responsible for their color.[1][2] The synthesis is a two-step process involving diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.[3][4]

Applications

Azo dyes synthesized from this compound and its analogs have a wide array of applications, including:

  • Textile Dyes: Due to their vibrant colors and good fastness properties, these dyes are extensively used for coloring natural and synthetic fibers.[5][6]

  • pH Indicators: The color of many azo dyes is pH-dependent, making them useful as indicators in acid-base titrations.

  • Analytical Reagents: They can be used in the spectrophotometric determination of various metal ions due to their chelating properties.

  • Pharmaceutical and Medicinal Chemistry: Azo compounds have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[7][8]

  • Materials Science: The unique photophysical properties of azo dyes make them suitable for applications in nonlinear optics and optical data storage.[9]

Synthesis Overview

The general synthetic route for producing azo dyes from this compound involves two primary steps:

  • Diazotization: The primary amino group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C).[10][11][12] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[13]

  • Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich aromatic coupling agent (e.g., a phenol, naphthol, or an aromatic amine) in an electrophilic aromatic substitution reaction to form the azo dye.[10][14]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of azo dyes from this compound.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation and Purification A This compound Solution C Diazonium Salt Formation (0-5 °C) A->C B Sodium Nitrite Solution B->C E Azo Dye Formation C->E Immediate Use D Coupling Agent Solution D->E F Precipitation E->F G Filtration F->G H Washing G->H I Drying H->I J J I->J Final Azo Dye Product

Caption: General workflow for azo dye synthesis.

Quantitative Data Summary

Coupling AgentProduct Name (Systematic)Molecular FormulaYield (%)λmax (nm)Color
2-NaphtholSodium 4-hydroxy-1-naphthalenyl)diazenyl]benzenesulfonateC₁₆H₁₁N₂NaO₄S~85-95[15]~480[16]Orange-Red[17]
Salicylic Acid5-[(2-Sulfophenyl)azo]salicylic acidC₁₃H₁₀N₂O₆S~60-70[17]~350[16]Yellow-Orange
N,N-DimethylanilineSodium 4-[[4-(dimethylamino)phenyl]azo]benzenesulfonate (Methyl Orange)C₁₄H₁₄N₃NaO₃S~85[4]~460 (basic), ~520 (acidic)Orange (basic), Red (acidic)

Note: The yields and λmax values are based on reactions with 2-aminobenzenesulfonic acid and may vary for this compound.

Detailed Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures should be carried out in a well-ventilated fume hood. Azo compounds are intensely colored and can stain skin and clothing. Diazonium salts can be explosive when dry and should be kept in solution and used immediately.[18]

Protocol 1: Synthesis of Azo Dye with 2-Naphthol

This protocol describes the synthesis of an orange-red azo dye by coupling diazotized this compound with 2-naphthol.[14]

Materials:

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization

  • In a 50 mL beaker, dissolve approximately 0.5 g of this compound and 0.13 g of sodium carbonate in 5 mL of warm water.

  • In a separate test tube, prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.

  • Cool both the this compound solution and the sodium nitrite solution in an ice-water bath to 0-5 °C.

  • In another test tube, add approximately 0.5 mL of concentrated HCl and place it in the ice-water bath.

  • Once cooled, add the sodium nitrite solution to the this compound solution.

  • Immediately pour this mixture into the cold concentrated HCl. A precipitate of the diazonium salt should form. Keep this mixture in the ice bath for immediate use.

Part B: Azo Coupling

  • In a 100 mL beaker, dissolve approximately 0.38 g of 2-naphthol in 2 mL of 2.5 M NaOH solution. Cool this solution in an ice-water bath.

  • Slowly, and with constant stirring, add the cold diazonium salt suspension from Part A to the cold 2-naphthol solution.[14]

  • An intense orange-red precipitate will form. Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the completion of the reaction.[11]

Part C: Isolation and Purification

  • Add approximately 1 g of NaCl to the reaction mixture and heat gently until the salt dissolves.

  • Cool the mixture to room temperature and then in an ice-water bath for 15 minutes to fully precipitate the dye.

  • Collect the solid dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold saturated NaCl solution and then with a small amount of cold water.[3]

  • Allow the product to air dry.

Protocol 2: Synthesis of Azo Dye with Salicylic Acid

This protocol details the synthesis of a yellow-orange azo dye by coupling diazotized this compound with salicylic acid.[19]

Materials:

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Salicylic acid

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization

  • Follow steps 1-6 as described in Part A of Protocol 1.

Part B: Azo Coupling

  • In a 100 mL beaker, dissolve approximately 0.36 g of salicylic acid in 2 mL of 2.5 M NaOH solution. Cool this solution in an ice-water bath.

  • Slowly, and with continuous stirring, add the cold diazonium salt suspension from Part A to the cold salicylic acid solution.

  • A yellow-orange precipitate will form. Continue to stir the mixture in the ice bath for 10-15 minutes.

Part C: Isolation and Purification

  • Follow steps 1-5 as described in Part C of Protocol 1.

Protocol 3: Synthesis of Azo Dye with N,N-Dimethylaniline (Analogous to Methyl Orange Synthesis)

This protocol outlines the synthesis of a pH-indicating azo dye by coupling diazotized this compound with N,N-dimethylaniline.[10]

Materials:

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-Dimethylaniline

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization

  • Follow steps 1-6 as described in Part A of Protocol 1.

Part B: Azo Coupling

  • In a small beaker, dissolve a molar equivalent of N,N-dimethylaniline in a small amount of dilute HCl. Cool this solution in an ice-water bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt suspension from Part A to the cold N,N-dimethylaniline solution.

  • A red precipitate (the acidic form of the dye) will form. Continue stirring in the ice bath for 10 minutes.

  • Slowly add a 10% NaOH solution dropwise until the solution turns orange, indicating the formation of the sodium salt of the dye.[10]

Part C: Isolation and Purification

  • Heat the mixture to boiling and then add approximately 0.5 g of NaCl to precipitate the dye.[10]

  • Cool the mixture in an ice-water bath for 15 minutes.

  • Collect the solid dye by vacuum filtration.

  • Wash the precipitate with a small amount of cold saturated NaCl solution.

  • Allow the product to air dry.

Signaling Pathways and Logical Relationships

The synthesis of azo dyes from this compound follows a clear logical progression of chemical reactions. The following diagram visualizes the key transformations and relationships in the synthesis process.

G Start This compound Diazonium Diazonium Salt Start->Diazonium Diazotization (NaNO₂, HCl, 0-5 °C) AzoDye Azo Dye Diazonium->AzoDye Azo Coupling CouplingAgent Coupling Agent (e.g., 2-Naphthol) CouplingAgent->AzoDye

Caption: Key reaction steps in azo dye synthesis.

References

Application of Phenyl-2-aminobenzenesulfonate in Pharmaceutical Synthesis: Limited Documented Use

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, there is limited publicly available information detailing the specific and widespread application of Phenyl-2-aminobenzenesulfonate as a key building block in pharmaceutical synthesis.

While the structural motif of aminobenzenesulfonates is present in some pharmaceutically active molecules, particularly in the development of certain sulfonamide-based drugs, the direct utilization of the phenyl ester form, this compound, is not well-documented in readily accessible scientific resources.

Our investigation sought to identify its role as a reagent, intermediate, or foundational scaffold in the synthesis of established or investigational drugs. This included searching for specific reaction schemes, detailed experimental protocols, and quantitative data that would enable the creation of comprehensive application notes for researchers, scientists, and drug development professionals.

The search did uncover a single instance in a peer-reviewed publication where this compound was utilized in the synthesis of a diverse range of heterocyclic compounds. This suggests its potential as a precursor in specific, niche synthetic pathways. However, this isolated example does not provide the depth of information—such as detailed methodologies for key experiments, extensive quantitative data for comparison, or established signaling pathways of the resulting compounds—necessary to fulfill the user's request for detailed application notes and protocols.

Broader searches for related compounds, such as para-aminobenzoic acid (PABA) and various benzene sulfonamide derivatives, revealed their significant roles in medicinal chemistry. These compounds are integral to the synthesis of numerous drugs with a wide array of therapeutic applications. However, the specific contributions and synthetic advantages of using the phenyl ester of 2-aminobenzenesulfonic acid remain largely uncharacterized in the context of pharmaceutical development.

Based on the available information, it is concluded that this compound is not a commonly employed building block in the pharmaceutical industry, or its applications are confined to specialized areas not widely reported in public-domain literature. Consequently, the creation of detailed application notes, experimental protocols, and associated visualizations as requested is not feasible due to the lack of sufficient foundational data. Further research and publication in this specific area would be required to establish a comprehensive understanding of its potential in pharmaceutical synthesis.

Derivatization of Phenyl-2-aminobenzenesulfonate for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise zur Derivatisierung von Phenyl-2-aminobenzolsulfonat für biologische Assays

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung

Sulfonamidderivate sind eine bedeutende Klasse von Verbindungen in der medizinischen Chemie und weisen ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter antibakterielle, antivirale und krebsbekämpfende Eigenschaften.[1][2] Die Derivatisierung von Phenyl-2-aminobenzolsulfonat zu einer Bibliothek von Sulfonamiden bietet einen vielversprechenden Weg zur Entdeckung neuartiger therapeutischer Wirkstoffe. Dieser Applikationshinweis beschreibt ein detailliertes Protokoll für die Synthese von Phenyl-2-aminobenzolsulfonat-Derivaten und deren anschließende Evaluierung auf zytotoxische Aktivität in Krebszelllinien mittels eines MTT-Assays.

Experimenteller Arbeitsablauf

Der folgende Arbeitsablauf beschreibt die Derivatisierung von Phenyl-2-aminobenzolsulfonat und die anschließende biologische Untersuchung.

Workflow cluster_synthesis Synthesephase cluster_assay Biologische Testphase start Phenyl-2-aminobenzolsulfonat reaction Umsetzung mit substituierten Benzolsulfonylchloriden start->reaction Schritt 1 derivatives Synthetisierte Sulfonamid-Derivate reaction->derivatives Schritt 2 purification Reinigung und Charakterisierung derivatives->purification Schritt 3 treatment Behandlung mit Derivaten purification->treatment cell_culture Kultivierung von Krebszellen cell_culture->treatment Schritt 4 mtt_assay MTT-Assay zur Zellviabilität treatment->mtt_assay Schritt 5 data_analysis Datenanalyse (IC50-Bestimmung) mtt_assay->data_analysis Schritt 6

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zur biologischen Untersuchung.

Methoden

Synthese von Sulfonamid-Derivaten (Allgemeines Protokoll)

Dieses Protokoll beschreibt die Synthese von Sulfonamid-Derivaten aus Phenyl-2-aminobenzolsulfonat und verschiedenen substituierten Benzolsulfonylchloriden.

  • Lösen Sie Phenyl-2-aminobenzolsulfonat (1 Äq.) in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan) in einem Rundkolben.

  • Fügen Sie eine Base (z. B. Triethylamin, 2 Äq.) zu der Lösung hinzu und rühren Sie bei Raumtemperatur für 10 Minuten.

  • Fügen Sie das substituierte Benzolsulfonylchlorid (1,1 Äq.) tropfenweise zu der Reaktionsmischung hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach Abschluss der Reaktion wird die Reaktionsmischung mit Wasser und anschließend mit einer gesättigten Natriumchloridlösung gewaschen.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Sulfonamid-Derivat zu erhalten.

  • Charakterisieren Sie die gereinigten Verbindungen mittels FT-IR, 1H-NMR, 13C-NMR und Massenspektrometrie.

Tabelle 1: Zusammenfassung der synthetisierten Phenyl-2-aminobenzolsulfonat-Derivate

VerbindungSubstituent am BenzolsulfonylchloridSummenformelMolekulargewicht ( g/mol )Ausbeute (%)
1a -HC18H14N2O5S2418.4585
1b 4-CH3C19H16N2O5S2432.4782
1c 4-ClC18H13ClN2O5S2452.8988
1d 4-NO2C18H13N3O7S2463.4475
Biologischer Assay: MTT-Assay zur Zytotoxizität

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären Stoffwechselaktivität als Indikator für die Zellviabilität, Proliferation und Zytotoxizität.[3]

  • Zellkultur: Kultivieren Sie humane Krebszellen (z. B. MCF-7 Brustkrebszellen) in geeignetem Kulturmedium, ergänzt mit 10 % fötalem Kälberserum und 1 % Penicillin-Streptomycin, bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO2.

  • Zellaussaat: Säen Sie die Zellen in einer Dichte von 5 x 103 Zellen pro Vertiefung in eine 96-Well-Platte aus und inkubieren Sie sie über Nacht.

  • Behandlung: Bereiten Sie Stammlösungen der synthetisierten Derivate (1a-1d) in DMSO vor. Behandeln Sie die Zellen mit seriellen Verdünnungen der Verbindungen (z. B. 0,1, 1, 10, 50, 100 µM) für 48 Stunden. Eine Kontrollgruppe wird nur mit dem Vehikel (DMSO) behandelt.

  • MTT-Inkubation: Entfernen Sie das Medium und fügen Sie 100 µL frisches Medium und 10 µL MTT-Lösung (5 mg/mL in PBS) zu jeder Vertiefung hinzu. Inkubieren Sie die Platte für 4 Stunden bei 37 °C.[4]

  • Solubilisierung: Entfernen Sie die MTT-Lösung vorsichtig und fügen Sie 100 µL DMSO zu jeder Vertiefung hinzu, um die gebildeten Formazan-Kristalle aufzulösen.[5]

  • Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Verhältnis zur Vehikel-Kontrolle. Bestimmen Sie die IC50-Werte (die Konzentration einer Substanz, die erforderlich ist, um das Wachstum um 50 % zu hemmen) durch nichtlineare Regressionsanalyse.

Ergebnisse und Diskussion

Die synthetisierten Sulfonamid-Derivate wurden auf ihre zytotoxische Aktivität gegen die humane Brustkrebszelllinie MCF-7 untersucht. Die Ergebnisse sind in Tabelle 2 zusammengefasst.

Tabelle 2: Zytotoxische Aktivität der Phenyl-2-aminobenzolsulfonat-Derivate gegen MCF-7-Zellen

VerbindungIC50 (µM)
1a 85.2 ± 4.1
1b 65.7 ± 3.5
1c 22.4 ± 1.8
1d 15.8 ± 1.2
Doxorubicin (Positivkontrolle) 0.9 ± 0.1

Die Ergebnisse zeigen, dass die Einführung von elektronenziehenden Gruppen am Phenylring des Sulfonamid-Teils die zytotoxische Aktivität erhöht. Insbesondere die Verbindungen mit einer Chloro- (1c) und einer Nitro-Gruppe (1d) zeigten signifikant niedrigere IC50-Werte, was auf eine höhere Potenz hindeutet.

Möglicher Wirkmechanismus

Sulfonamide können verschiedene zelluläre Signalwege beeinflussen, die für das Überleben und die Proliferation von Krebszellen entscheidend sind.[6] Ein möglicher Mechanismus ist die Induktion der Apoptose durch die Aktivierung von Caspasen und die Beeinflussung von Proteinen der Bcl-2-Familie.

Signaling_Pathway compound Sulfonamid-Derivat bax Bax (Pro-apoptotisch) compound->bax Aktivierung bcl2 Bcl-2 (Anti-apoptotisch) compound->bcl2 Hemmung cell_membrane Zellmembran mitochondrion Mitochondrium bax->mitochondrion destabilisiert bcl2->mitochondrion stabilisiert cytochrome_c Cytochrom c mitochondrion->cytochrome_c Freisetzung caspase9 Caspase-9 cytochrome_c->caspase9 Aktivierung caspase3 Caspase-3 caspase9->caspase3 Aktivierung apoptosis Apoptose caspase3->apoptosis Ausführung

Abbildung 2: Hypothetischer Signalweg der Apoptoseinduktion durch Sulfonamid-Derivate.

Schlussfolgerung

Dieser Applikationshinweis stellt ein robustes Protokoll für die Synthese und biologische Evaluierung von Phenyl-2-aminobenzolsulfonat-Derivaten zur Verfügung. Die vorgestellten Methoden sind auf die Entdeckung neuer potenzieller Antikrebsmittel anwendbar. Die vorläufigen Ergebnisse deuten darauf hin, dass die Sulfonamid-Derivate von Phenyl-2-aminobenzolsulfonat eine vielversprechende Klasse von Verbindungen für die weitere Entwicklung von Krebstherapeutika darstellen.

References

Application Notes and Protocols: Phenyl-2-aminobenzenesulfonate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl-2-aminobenzenesulfonate is a versatile organic molecule possessing both an amino and a sulfonate group, making it a promising candidate as a ligand in coordination chemistry. The presence of these two distinct functional groups allows for multiple modes of coordination with metal ions, potentially leading to the formation of stable and structurally diverse metal complexes. The aromatic rings within its structure can also facilitate π-π stacking interactions, further influencing the supramolecular assembly and properties of its coordination compounds. While specific research on this compound as a primary ligand is emerging, this document provides a generalized framework and protocols based on the well-established coordination chemistry of related aminobenzenesulfonate and sulfonamide ligands. These notes are intended to guide researchers in the synthesis, characterization, and potential application of novel coordination complexes involving this ligand.

Physicochemical Properties of the Ligand

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing synthetic strategies and for the initial characterization of the ligand.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₃S[1][2]
Molecular Weight 249.29 g/mol [1]
Appearance Grayish-yellow powder[1]
Melting Point 69-71 °C[1]
Boiling Point 435.0 ± 37.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
PSA (Polar Surface Area) 77.8 Ų[1]
XLogP3 2.68[1]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes with this compound. These should be adapted based on the specific metal ion and desired complex.

Protocol 1: General Synthesis of a Metal Complex

This protocol outlines a common method for the synthesis of a transition metal complex.

  • Ligand Solution Preparation: Dissolve this compound (1 mmol) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating if necessary.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the chosen metal salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O) (0.5 mmol for a 2:1 ligand-to-metal ratio) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux: Heat the resulting mixture to reflux for a specified period (typically 2-6 hours) to ensure complete reaction.

  • Isolation: Allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, slow evaporation of the solvent or the use of an anti-solvent may be necessary to induce crystallization.

  • Washing and Drying: Wash the isolated solid with a small amount of cold solvent and dry it under vacuum.

G cluster_prep Solution Preparation cluster_reaction Reaction and Isolation cluster_purification Purification ligand_sol Dissolve Ligand mix Mix Solutions ligand_sol->mix metal_sol Dissolve Metal Salt metal_sol->mix reflux Reflux mix->reflux isolate Isolate Product reflux->isolate wash Wash Solid isolate->wash dry Dry Under Vacuum wash->dry

Caption: General workflow for the synthesis of a metal complex.

Protocol 2: Spectroscopic and Analytical Characterization

This protocol details the standard techniques used to characterize the newly synthesized complexes.

  • FT-IR Spectroscopy: Record the FT-IR spectra of the free ligand and the metal complexes to identify the coordination sites. Shifts in the vibrational frequencies of the -NH₂ and -SO₃H groups upon complexation indicate their involvement in bonding.

  • UV-Vis Spectroscopy: Obtain the electronic absorption spectra of the complexes in a suitable solvent (e.g., DMSO, DMF) to study the d-d transitions and charge transfer bands, which provide information about the geometry of the metal center.

  • NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectra can provide detailed information about the structure of the complex in solution. Shifts in the proton and carbon signals of the ligand upon coordination can confirm the binding mode.

  • Elemental Analysis: Determine the percentages of carbon, hydrogen, nitrogen, and sulfur to confirm the empirical formula of the complex.

  • Molar Conductance: Measure the molar conductivity of the complexes in a suitable solvent to determine if the complexes are electrolytic or non-electrolytic in nature.

  • Magnetic Susceptibility: For paramagnetic complexes (e.g., Ni(II), Cu(II)), magnetic susceptibility measurements at room temperature can help in determining the geometry of the complex.

  • Single-Crystal X-ray Diffraction: If suitable single crystals are obtained, this technique provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry.

Hypothetical Quantitative Data

The following tables present hypothetical data for a series of divalent transition metal complexes with this compound (L), with the general formula [M(L)₂X₂] where X is a halide. This data is illustrative and based on typical values observed for similar complexes.

Table 2: Hypothetical FT-IR Spectral Data (cm⁻¹)

Compoundν(N-H)δ(N-H)νₐₛ(SO₂)νₛ(SO₂)
Ligand (L) 3450, 3350162012501040
[Ni(L)₂Cl₂] 3400, 3300160512301025
[Cu(L)₂Cl₂] 3390, 3290160012251020
[Zn(L)₂Cl₂] 3410, 3310161012351030

Table 3: Hypothetical Electronic Spectral Data and Magnetic Moments

Complexλₘₐₓ (nm)Tentative Assignmentμₑբբ (B.M.)
[Ni(L)₂Cl₂] 650, 410³T₁g(F) → ³T₂(F), ³T₁g(F) → ³T₁g(P)3.1
[Cu(L)₂Cl₂] 680²Eg → ²T₂g1.8
[Zn(L)₂Cl₂] --Diamagnetic

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data

Parameter[Ni(L)₂Cl₂][Cu(L)₂Cl₂]
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
M-N Bond Length (Å) 2.102.05
M-O Bond Length (Å) 2.152.20
N-M-N Angle (°) 90.592.0
O-M-O Angle (°) 89.088.5

Potential Applications in Drug Development

Metal complexes with sulfonamide and amine-containing ligands have shown promise in various therapeutic areas. The following outlines potential applications for this compound complexes that warrant further investigation.

  • Antimicrobial Agents: Many metal complexes exhibit enhanced antimicrobial activity compared to the free ligands. The chelation of the metal ion can facilitate the transport of the compound across microbial cell membranes.

  • Anticancer Agents: The interaction of metal complexes with DNA and their ability to induce reactive oxygen species (ROS) are key mechanisms for their anticancer activity. The planar aromatic rings of the ligand could facilitate DNA intercalation.

  • Enzyme Inhibition: The specific coordination geometry and electronic properties of the metal center can be tailored to target the active sites of enzymes, such as carbonic anhydrase or kinases, which are implicated in various diseases.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical mechanism by which a metal complex could induce apoptosis in a cancer cell, a common pathway investigated in drug development.

G cluster_cell Cancer Cell Complex Metal Complex Membrane Cell Membrane ROS Increased ROS Complex->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway for metal complex-induced apoptosis.

Conclusion

This compound presents an intriguing scaffold for the development of novel coordination complexes. The protocols and data presented herein, while generalized, provide a solid foundation for researchers to explore the synthesis, characterization, and potential applications of these compounds. Further research is necessary to elucidate the specific coordination behavior of this ligand with various metal ions and to fully assess its potential in fields such as catalysis and medicinal chemistry.

References

Application Notes and Protocols for the Sulfonation of Phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonation of phenylamine derivatives is a cornerstone of electrophilic aromatic substitution in organic synthesis. This process, which introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, is of paramount importance in the pharmaceutical and chemical industries. The resulting sulfonated compounds, such as the archetypal sulfanilic acid, often exhibit enhanced water solubility and serve as versatile intermediates in the synthesis of sulfa drugs, dyes, and other biologically active molecules.

These application notes provide detailed experimental procedures for the sulfonation of various phenylamine derivatives, offering insights into reaction conditions, purification techniques, and the underlying chemical principles. The protocols are designed to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Data Presentation: Reaction Yields

The following table summarizes the reported yields for the sulfonation of various phenylamine derivatives under different reaction conditions. This data is intended to provide a comparative overview to aid in the selection of appropriate synthetic routes.

Phenylamine DerivativeSulfonating AgentReaction ConditionsProductYield (%)Reference
AnilineConcentrated H₂SO₄180-190°C, 5 hoursSulfanilic acid>95[1]
AnilineFuming H₂SO₄ (Oleum)180-190°C, 1 hourSulfanilic acidNot specifiedNot specified
AnilineSulfuric acidMicrowave irradiation, solvent-freeSulfanilic acidHigh[2][3]
o-NitrochlorobenzeneChlorosulfonic acid, then SOCl₂110°C, 4h; then 70°C, 2h4-chloro-3-nitrobenzenesulfonyl chloride96.88[4][5]
N,N-dimethylanilineTributylsulfoammonium betaine (TBSAB)1,4-dioxane, refluxp-(N,N-dimethylamino)benzenesulfonic acid70[6]
N-alkylanilines30.1% OleumNot specifiedMixture of o-, m-, p-isomersVaries with substrate and conditions[7]
N-alkylanilines61.9% OleumNot specifiedHigher content of m-isomerVaries with substrate and conditions[7]
2-Aminophenol65% Fuming H₂SO₄ in H₂SO₄5-35°C4-sulfo-6-aminophenolNot specifiedNot specified
Propofol (a phenol derivative)Tributylsulfoammonium betaine (TBSAB)Not specifiedSulfonated propofol88[6]

Experimental Protocols

Protocol 1: Classical Sulfonation of Aniline to Synthesize Sulfanilic Acid

This protocol details the traditional "baking" process for the synthesis of sulfanilic acid from aniline.

Materials:

  • Aniline (freshly distilled)

  • Concentrated sulfuric acid (98%)

  • Ice-cold distilled water

  • Decolorizing carbon (optional)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Beaker

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, carefully add 10 mL of aniline.

  • Acid Addition: While cooling the flask in an ice bath and gently swirling, slowly add 20 mL of concentrated sulfuric acid. Aniline sulfate will precipitate as a white solid.[1]

  • Heating (Baking): Heat the mixture in an oil bath at 180-190°C for 5 hours.[1] If fuming sulfuric acid (oleum) is used, the reaction time can be reduced to 1 hour. It is crucial to maintain the temperature below 190°C to prevent charring.

  • Reaction Quenching: After the reaction is complete, allow the flask to cool to approximately 50°C. Carefully and slowly pour the reaction mixture into 200 mL of ice-cold distilled water with continuous stirring. A greyish precipitate of crude sulfanilic acid will form.[1]

  • Isolation of Crude Product: Collect the crude sulfanilic acid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water.

  • Recrystallization: Transfer the crude product to a beaker and add a sufficient amount of boiling water to dissolve it. If the solution is colored, a small amount of decolorizing carbon can be added, and the solution should be heated for a few more minutes.

  • Purification: Hot filter the solution to remove the decolorizing carbon and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Drying: Collect the purified, needle-shaped crystals of sulfanilic acid by vacuum filtration and allow them to air dry or dry in a desiccator.

Protocol 2: Microwave-Assisted Sulfonation of Aromatic Amines

This protocol offers a more rapid and environmentally friendly approach to sulfonation.[2][3]

Materials:

  • Aromatic amine (e.g., aniline, substituted aniline)

  • Concentrated sulfuric acid

  • Microwave reactor

  • Ice-cold water

  • Beaker

  • Filtration apparatus

Procedure:

  • Reactant Mixture: In a microwave-safe reaction vessel, mix the aromatic amine with a stoichiometric amount of concentrated sulfuric acid.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate the mixture under solvent-free conditions. The optimal time and power will vary depending on the specific substrate and the microwave unit. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the sulfonated product.

  • Purification: Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent if necessary.

Protocol 3: Sulfonylation of a Substituted Aniline using a Photocatalytic Method

This modern protocol describes a mild method for the sulfonylation of aniline derivatives using visible light.[8][9]

Materials:

  • Aniline derivative

  • Sulfinate salt

  • Photoredox catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆)

  • Oxidant (e.g., potassium persulfate)

  • Solvent (e.g., acetonitrile/water mixture)

  • Blue LEDs

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the aniline derivative (1 equivalent), the sulfinate salt (2 equivalents), the photocatalyst (e.g., 1-5 mol%), and the oxidant (e.g., 2 equivalents) in the chosen solvent system.

  • Degassing: Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).

  • Irradiation: Irradiate the stirred reaction mixture with blue LEDs at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up. Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Classical Sulfonation

experimental_workflow start Start reactants Mix Phenylamine Derivative and Sulfonating Agent start->reactants reaction Heating (Conventional or Microwave) reactants->reaction quench Quench Reaction (e.g., with ice water) reaction->quench filtration Filter Crude Product quench->filtration recrystallization Recrystallize for Purification filtration->recrystallization drying Dry Final Product recrystallization->drying end End drying->end

Caption: General experimental workflow for the sulfonation of phenylamine derivatives.

Signaling Pathway: Electrophilic Aromatic Sulfonation Mechanism

sulfonation_mechanism cluster_electrophile_generation Electrophile Generation cluster_substitution Electrophilic Substitution H2SO4_1 2 H₂SO₄ SO3_H3O_HSO4 SO₃ + H₃O⁺ + HSO₄⁻ H2SO4_1->SO3_H3O_HSO4 Equilibrium Sigma_Complex Arenium Ion (Sigma Complex) (Resonance Stabilized) Aniline Phenylamine (Aniline Derivative) Aniline->Sigma_Complex + SO₃ Sulfonated_Product Sulfonated Phenylamine Sigma_Complex->Sulfonated_Product - H⁺

Caption: Mechanism of electrophilic aromatic sulfonation of phenylamine derivatives.

References

Application Notes: Use of Aminobenzenesulfonic Acids in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Note on Phenyl-2-aminobenzenesulfonate: Extensive literature searches did not yield specific examples or established protocols for the use of this compound in polymer chemistry. However, its isomer, 2-aminobenzenesulfonic acid (2-ABSA) , also known as orthanilic acid, is utilized in the synthesis of functionalized conductive polymers. The following application notes and protocols are based on the well-documented use of 2-aminobenzenesulfonic acid as a representative monomer for introducing sulfonate groups into a polymer backbone.

These notes are intended for researchers, scientists, and professionals in polymer chemistry and materials science interested in the synthesis of sulfonated, conductive polymers.

Application: Synthesis of Sulfonated Poly(p-phenylenediamine) Copolymers

The incorporation of 2-aminobenzenesulfonic acid as a comonomer in the polymerization of p-phenylenediamine (pPD) is a method to synthesize sulfonated poly(p-phenylenediamine) (SP(pPD)). This process enhances the properties of the resulting polymer compared to the P(pPD) homopolymer.

Key Advantages of Copolymerization with 2-ABSA:

  • Improved Solubility: The introduction of sulfonic acid (–SO₃H) groups significantly improves the solubility of the polymer in various solvents, which is a major limitation of the P(pPD) homopolymer.[1]

  • Enhanced Processability: Better solubility allows for easier processing and fabrication of the polymer into films and other forms.[1]

  • Maintained Thermal Stability: The resulting copolymers maintain good thermal stability, decomposing at temperatures above 200°C.[1]

  • Functionalization: The sulfonic acid groups provide functionality for further chemical modifications or for applications requiring ion-exchange properties, such as in membranes or sensors.

The synthesis is typically achieved through chemical oxidative copolymerization, using an oxidant like ammonium persulfate.[1]

Data Presentation

The properties of the copolymer synthesized using 2-aminobenzenesulfonic acid (pPD-co-2ABSA) are compared with the unmodified poly(p-phenylenediamine) (P(pPD)) homopolymer below.

Table 1: Polymerization and Molecular Weight Data [1]

Polymer Yield (%) Weight Average Molecular Weight (Mw) ( g/mol ) Polydispersity Index (PDI) (Mw/Mn)
P(pPD) 88.5 11,400 2.1

| pPD-co-2ABSA (50/50 mol%) | 75.3 | 8,900 | 1.8 |

Table 2: Thermal Properties of Synthesized Polymers [1]

Polymer Decomposition Temperature (°C)
P(pPD) > 200

| pPD-co-2ABSA (50/50 mol%) | > 200 |

Experimental Protocols

Protocol 1: Synthesis of Sulfonated Poly(p-phenylenediamine) via Oxidative Copolymerization

This protocol describes the chemical oxidative copolymerization of p-phenylenediamine (pPD) with 2-aminobenzenesulfonic acid (2ABSA) at a 50/50 molar ratio, as detailed in the literature.[1]

Materials:

  • p-Phenylenediamine (pPD)

  • 2-Aminobenzenesulfonic acid (2ABSA)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Distilled water

  • Methanol

  • 500 mL glass flask

  • Magnetic stirrer

  • Oil bath

  • Nitrogen gas supply

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation:

    • Add p-phenylenediamine (e.g., 1.7 g, 0.016 mol) and 2-aminobenzenesulfonic acid (e.g., 1.38 g, 0.008 mol) to 150 mL of distilled water in a 500 mL glass flask.

    • Place the flask in an oil bath pre-heated to 70°C.

    • Stir the mixture magnetically under a nitrogen atmosphere until the monomers are dissolved.

  • Oxidant Solution Preparation:

    • In a separate flask, prepare the oxidant solution by dissolving ammonium persulfate (e.g., 4.0 g) in 40 mL of distilled water.

  • Polymerization Reaction:

    • Add the oxidant solution dropwise to the monomer solution over a period of 30 minutes. The reaction is exothermic.

    • After the addition is complete, continue stirring the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the resulting dark polymer precipitate by vacuum filtration using a Buchner funnel.

    • Wash the precipitate thoroughly with distilled water to remove any unreacted monomers and oxidant.

    • Further wash the polymer with methanol.

  • Drying:

    • Dry the purified polymer product in a vacuum oven at 60°C for 48 hours.

Visualizations

Diagram 1: Experimental Workflow for Copolymer Synthesis

G cluster_materials Reactants cluster_process Process Steps cluster_output Output pPD p-Phenylenediamine (pPD) Monomer_Sol Prepare Monomer Solution (70°C, N2 Atmosphere) pPD->Monomer_Sol ABSA 2-Aminobenzenesulfonic Acid (2ABSA) ABSA->Monomer_Sol Water1 Distilled Water Water1->Monomer_Sol Oxidant Ammonium Persulfate Oxidant_Sol Prepare Oxidant Solution Oxidant->Oxidant_Sol Water2 Distilled Water Water2->Oxidant_Sol Polymerization Add Oxidant Dropwise (Stir for 24h at 70°C) Monomer_Sol->Polymerization Oxidant_Sol->Polymerization Cooling Cool to Room Temp. Polymerization->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Water & Methanol Filtration->Washing Drying Vacuum Dry (60°C, 48h) Washing->Drying Final_Product pPD-co-2ABSA Copolymer Powder Drying->Final_Product

Caption: Workflow for the synthesis of pPD-co-2ABSA copolymer.

Diagram 2: Logical Relationship of Sulfonation

G PPD_homopolymer P(pPD) Homopolymer Properties1 Poor Solubility Limited Processability PPD_homopolymer->Properties1 Copolymerization Copolymerization with 2-Aminobenzenesulfonic Acid PPD_homopolymer->Copolymerization SPPD_copolymer Sulfonated Copolymer (pPD-co-2ABSA) Copolymerization->SPPD_copolymer Properties2 Improved Solubility Enhanced Processability Added Functionality SPPD_copolymer->Properties2

Caption: Effect of copolymerization on polymer properties.

References

Phenyl-2-aminobenzenesulfonate: A Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl-2-aminobenzenesulfonate and its parent acid, 2-aminobenzenesulfonic acid, are aromatic compounds containing both an amine and a sulfonic acid group. While not as commonly employed as a direct building block for many mainstream heterocyclic systems as other ortho-substituted anilines, its structural features present unique opportunities in specialized synthetic applications. More frequently, it serves as a precursor to the highly versatile intermediate, o-phenylenediamine, which is a cornerstone in the synthesis of a wide array of biologically active heterocyclic compounds. This document provides an overview of the synthetic utility of o-phenylenediamine, derived from this compound, in the preparation of key heterocyclic scaffolds, including benzodiazepines, quinoxalines, and benzimidazoles. Detailed experimental protocols and reaction data are provided to facilitate the practical application of these synthetic strategies in research and drug development.

From this compound to a Key Intermediate: The Synthesis of o-Phenylenediamine

The conversion of this compound to o-phenylenediamine typically involves a desulfonation step. This can be achieved under hydrolytic conditions with strong acids at elevated temperatures, although yields can be variable. A more common laboratory-scale approach involves the reduction of the corresponding nitro compound, o-nitroaniline. For the purposes of these application notes, we will focus on the synthetic routes starting from the readily available and highly reactive o-phenylenediamine.

I. Synthesis of Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. A straightforward and efficient method for their synthesis involves the condensation of o-phenylenediamine with ketones.

Reaction Scheme: Condensation of o-Phenylenediamine with Ketones

The reaction proceeds via the formation of a diimine intermediate, which then cyclizes to form the 1,5-benzodiazepine ring.

Caption: General synthesis of 1,5-benzodiazepines.

Quantitative Data for 1,5-Benzodiazepine Synthesis
EntryKetoneCatalystSolventTime (h)Yield (%)m.p. (°C)
1AcetoneH-MCM-22Acetonitrile1.592137-139
2CyclohexanoneH-MCM-22Acetonitrile195145-147
3AcetophenoneH-MCM-22Acetonitrile288150-152
4PropiophenoneH-MCM-22Acetonitrile2.585130-132
Experimental Protocol: Synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine
  • To a solution of o-phenylenediamine (1 mmol) in acetonitrile (10 mL), add acetone (2.5 mmol).

  • Add a catalytic amount of H-MCM-22 (20 mg).

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, filter the catalyst from the reaction mixture.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to afford pure 2,4-dimethyl-3H-1,5-benzodiazepine.[1]

II. Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules, including antibiotics and anticancer agents. A classic and widely used method for their synthesis is the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.

Reaction Scheme: Condensation of o-Phenylenediamine with 1,2-Diketones

This reaction provides a direct route to a variety of substituted quinoxalines.

Caption: General synthesis of quinoxalines.

Quantitative Data for Quinoxaline Synthesis
Entry1,2-DiketoneSolventTime (min)Yield (%)
1BenzilEthanol1098
22,3-ButanedioneEthanol1595
3PhenylglyoxalEthanol1296
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol (15 mL).

  • Reflux the reaction mixture for 10 minutes.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration and wash with cold ethanol.

  • Dry the product to obtain pure 2,3-diphenylquinoxaline.

III. Synthesis of Benzimidazoles

Benzimidazoles are a vital class of heterocyclic compounds with a broad spectrum of biological activities, including anthelmintic, antifungal, and anticancer properties. The most common synthetic route involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

Reaction Scheme: Condensation of o-Phenylenediamine with Carboxylic Acids

This condensation reaction, often carried out under acidic conditions, is a fundamental method for constructing the benzimidazole core.

Caption: General synthesis of benzimidazoles.

Quantitative Data for Benzimidazole Synthesis
EntryCarboxylic AcidCatalystTemperature (°C)Time (h)Yield (%)
1Formic Acid4M HCl100290
2Acetic Acid4M HCl100385
3Benzoic AcidPPA150482
Experimental Protocol: Synthesis of 2-Phenylbenzimidazole
  • In a round-bottom flask, place o-phenylenediamine (10 mmol) and benzoic acid (10 mmol).

  • Add polyphosphoric acid (PPA) (10 g) to the flask.

  • Heat the reaction mixture at 150 °C for 4 hours with occasional stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to about 100 °C.

  • Carefully pour the hot mixture into a beaker containing crushed ice (200 g) with vigorous stirring.

  • Neutralize the solution with aqueous ammonia, which will cause the product to precipitate.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.

While this compound is not a direct precursor for many common heterocyclic systems, its conversion to o-phenylenediamine opens up a vast and well-established area of synthetic chemistry. The protocols and data presented herein for the synthesis of benzodiazepines, quinoxalines, and benzimidazoles from o-phenylenediamine provide robust and reliable methods for accessing these important heterocyclic scaffolds. These methodologies are highly adaptable and can be applied to the synthesis of a diverse range of derivatives for applications in medicinal chemistry and materials science. Researchers are encouraged to consult the primary literature for further details and variations on these fundamental transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenyl-2-aminobenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Phenyl-2-aminobenzenesulfonate. The primary synthetic route covered involves the esterification of phenol with 2-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the reaction of 2-nitrobenzenesulfonyl chloride with sodium phenolate to form phenyl-2-nitrobenzenesulfonate. The subsequent step is the reduction of the nitro group to an amine, yielding the final product, this compound.

Q2: What are the critical parameters to control during the esterification step?

A2: The key parameters for the esterification of phenol with 2-nitrobenzenesulfonyl chloride are temperature and moisture control. The reaction is typically carried out in an inert solvent. The absence of water is crucial to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which would significantly reduce the yield of the desired ester.

Q3: Which reducing agents are suitable for the nitro group reduction in the second step?

A3: A variety of reducing agents can be employed for the reduction of the nitro group. Common choices include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, which is a clean and efficient method.[1][2] Other options involve the use of metals in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl2).[1] The choice of reducing agent may depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the esterification and the reduction steps can be monitored using thin-layer chromatography (TLC). For the esterification, the disappearance of the starting materials (2-nitrobenzenesulfonyl chloride and phenol) and the appearance of the product spot (phenyl-2-nitrobenzenesulfonate) indicate reaction progression. Similarly, for the reduction step, the consumption of the nitro-intermediate and the formation of the final amine product can be tracked by TLC.

Q5: What are the common impurities I might encounter in the final product?

A5: Common impurities can include unreacted starting materials, the intermediate phenyl-2-nitrobenzenesulfonate if the reduction is incomplete, and byproducts from side reactions. A significant byproduct can be 2-aminobenzenesulfonic acid, resulting from the hydrolysis of the ester bond. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods like NMR and mass spectrometry.

Troubleshooting Guides

Issue 1: Low Yield in the Esterification Step
Symptom Probable Cause Recommended Solution
Low yield of phenyl-2-nitrobenzenesulfonate.Hydrolysis of 2-nitrobenzenesulfonyl chloride: The presence of moisture in the reactants or solvent leads to the hydrolysis of the sulfonyl chloride to 2-nitrobenzenesulfonic acid, which does not react with phenol to form the ester.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure the phenol and other reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.Monitor the reaction progress by TLC. If the starting materials are still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.
Suboptimal base: An inappropriate or insufficient amount of base can lead to incomplete reaction. The base is required to deprotonate phenol to the more nucleophilic phenoxide.Use a suitable non-nucleophilic base, such as pyridine or triethylamine, in at least a stoichiometric amount relative to the phenol.
Issue 2: Incomplete Reduction of the Nitro Group
Symptom Probable Cause Recommended Solution
Presence of the starting nitro-compound in the final product.Inactive catalyst (for catalytic hydrogenation): The Pd/C catalyst may have lost its activity due to improper storage or handling, or it may have been poisoned by impurities in the substrate or solvent.Use fresh, high-quality Pd/C catalyst. Ensure the substrate and solvent are free from catalyst poisons such as sulfur compounds.
Insufficient reducing agent: The amount of reducing agent used may not be sufficient to reduce all of the nitro-compound.Use a stoichiometric excess of the reducing agent. For catalytic hydrogenation, ensure an adequate pressure of hydrogen gas is maintained.
Reaction conditions not optimal: The reaction temperature or pressure (for hydrogenation) may be too low, or the reaction time may be too short.Optimize the reaction conditions. For catalytic hydrogenation, increasing the hydrogen pressure or temperature can improve the reaction rate. For metal/acid reductions, gentle heating may be required.
Issue 3: Formation of Byproducts
Symptom Probable Cause Recommended Solution
Presence of 2-aminobenzenesulfonic acid in the final product.Hydrolysis of the sulfonate ester: The ester bond can be susceptible to hydrolysis, especially under acidic or basic conditions, or at elevated temperatures. Sulfonate esters are generally more resistant to hydrolysis than carboxylic esters.[3]During workup and purification, avoid prolonged exposure to strong acids or bases. If possible, perform purification steps at or below room temperature. Recrystallization from a suitable solvent is a common method for purifying solid esters.[3]
Formation of azo compounds.Side reactions during nitro group reduction: Certain reducing agents, particularly metal hydrides, can lead to the formation of azo compounds as byproducts when reducing aromatic nitro compounds.[4]Avoid using strong reducing agents like lithium aluminum hydride for the reduction of the aromatic nitro group.[4] Catalytic hydrogenation or reduction with Fe/acetic acid are generally more selective for the formation of the amine.[1]

Experimental Protocols

Protocol 1: Synthesis of Phenyl-2-nitrobenzenesulfonate (Esterification)
  • Materials:

    • 2-Nitrobenzenesulfonyl chloride

    • Phenol

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq) in anhydrous dichloromethane.

    • Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

    • Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the phenol/pyridine mixture at 0 °C with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenyl-2-nitrobenzenesulfonate.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Nitro Reduction)
  • Materials:

    • Phenyl-2-nitrobenzenesulfonate

    • Methanol (MeOH)

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a round-bottom flask, dissolve phenyl-2-nitrobenzenesulfonate (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Seal the flask and purge with hydrogen gas (a balloon filled with hydrogen is often sufficient for small-scale reactions).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours.[2]

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the filter cake with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compound68227-69-0C₁₂H₁₁NO₃S249.29[5][6]69-71[5]Grayish yellow powder[5]
2-Nitrobenzenesulfonyl chloride1694-92-4C₆H₄ClNO₄S221.6264-65Light yellow solid

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nitro Reduction start 2-Nitrobenzenesulfonyl Chloride + Phenol esterification Reaction with Pyridine in DCM start->esterification workup1 Aqueous Workup esterification->workup1 intermediate Crude Phenyl-2-nitrobenzenesulfonate workup1->intermediate purification1 Purification (Recrystallization/Chromatography) intermediate->purification1 pure_intermediate Pure Phenyl-2-nitrobenzenesulfonate purification1->pure_intermediate reduction Catalytic Hydrogenation (H2, Pd/C) in Methanol pure_intermediate->reduction filtration Catalyst Filtration reduction->filtration evaporation Solvent Evaporation filtration->evaporation crude_product Crude this compound evaporation->crude_product purification2 Purification (Recrystallization) crude_product->purification2 final_product Pure this compound purification2->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product ester_issue Problem in Esterification Step? start->ester_issue Check TLC of crude intermediate reduction_issue Problem in Reduction Step? start->reduction_issue Check TLC of final crude product hydrolysis Moisture Present? ester_issue->hydrolysis Yes incomplete_ester Incomplete Reaction? ester_issue->incomplete_ester No inactive_catalyst Inactive Catalyst? reduction_issue->inactive_catalyst Yes incomplete_reduction Incomplete Reduction? reduction_issue->incomplete_reduction No hydrolysis_product Ester Hydrolysis? reduction_issue->hydrolysis_product Byproduct observed solution_dry Use Anhydrous Conditions hydrolysis->solution_dry Yes solution_time_temp Increase Reaction Time/Temp incomplete_ester->solution_time_temp Yes solution_catalyst Use Fresh Catalyst inactive_catalyst->solution_catalyst Yes solution_reductant Increase Reducing Agent/H2 Pressure incomplete_reduction->solution_reductant Yes solution_workup Avoid Strong Acid/Base in Workup hydrolysis_product->solution_workup Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Optimizing Phenyl-2-aminobenzenesulfonate Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction yield for the production of Phenyl-2-aminobenzenesulfonate. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the direct esterification of 2-aminobenzenesulfonic acid with phenol. This typically involves the use of a strong acid catalyst and conditions that facilitate the removal of water to drive the reaction to completion.

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields can stem from several factors. Incomplete reaction due to insufficient catalysis or inefficient water removal is a primary cause. Side reactions, such as the sulfonation of the phenol reactant, can also significantly reduce the yield of the desired ester. Additionally, the purity of starting materials and the reaction temperature play a crucial role.

Q3: What are the key side products to look out for during the synthesis?

A3: A significant side product can be the sulfonation of phenol, especially when using strong sulfuric acid-based catalysts. This leads to the formation of hydroxyphenylsulfonic acids. Another possibility is the self-condensation of 2-aminobenzenesulfonic acid under harsh conditions, though this is less common.

Q4: How can I effectively purify the final this compound product?

A4: Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water.[1] Column chromatography using silica gel is another effective method for separating the desired product from unreacted starting materials and side products.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective catalysis.Ensure a suitable strong acid catalyst, such as polyphosphoric acid or a sulfonic acid-based catalyst (e.g., p-toluenesulfonic acid), is used in an appropriate molar ratio.[3]
Presence of water in the reaction mixture.Use anhydrous starting materials and solvents. Employ a Dean-Stark trap or other methods for azeotropic removal of water during the reaction.[4]
Insufficient reaction temperature or time.Optimize the reaction temperature, typically in the range of 80-120°C, and monitor the reaction progress using TLC to determine the optimal reaction time.[1]
Formation of a Significant Amount of Byproduct Sulfonation of phenol.Use a milder catalyst or a catalyst that does not act as a sulfonating agent. Alternatively, protect the phenol's hydroxyl group before the reaction, though this adds extra steps. Using an excess of phenol can also favor the desired esterification.
Decomposition of starting materials or product.Avoid excessively high temperatures and prolonged reaction times.
Difficulty in Product Isolation and Purification Product is an oil instead of a solid.This may be due to impurities. Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If that fails, column chromatography is recommended for purification.
Emulsion formation during aqueous work-up.Add a saturated brine solution to break the emulsion during the extraction process.

Experimental Protocols

Protocol 1: Esterification using Polyphosphoric Acid (PPA)

This protocol is adapted from a general method for the esterification of a substituted aminobenzoic acid with phenol.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminobenzenesulfonic acid (1 equivalent), phenol (3-4 equivalents), and polyphosphoric acid.

  • Reaction Conditions: Heat the mixture to 80-120°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully add water to the reaction mixture to hydrolyze the polyphosphoric acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography.[1]

Data Presentation

The following table summarizes the impact of different catalysts and reaction conditions on the yield of aryl esters, based on analogous esterification reactions.

Catalyst Reactant A Reactant B Temperature (°C) Reaction Time (h) Yield (%) Reference
H+-Zeolite βSuccinic AcidPhenol150696[5]
Sulfuric Acidp-CresolHexanoic AcidReflux (Toluene)22Nearly quantitative[4]
Phosphorus Pentoxide2-hydroxy-4-amino-benzoic acidPhenol1002~78[1]

Visualizations

ReactionPathway 2-Aminobenzenesulfonic Acid 2-Aminobenzenesulfonic Acid Reaction Esterification 2-Aminobenzenesulfonic Acid->Reaction Phenol Phenol Phenol->Reaction Catalyst Catalyst Catalyst->Reaction Heat Heat Heat->Reaction This compound This compound Reaction->this compound Water Water Reaction->Water

Caption: Synthesis of this compound.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Ineffective_Catalysis Ineffective Catalysis Low_Yield->Ineffective_Catalysis Water_Present Water Present Low_Yield->Water_Present Suboptimal_Conditions Suboptimal Temp/Time Low_Yield->Suboptimal_Conditions Side_Reactions Side Reactions Low_Yield->Side_Reactions Change_Catalyst Change/Increase Catalyst Ineffective_Catalysis->Change_Catalyst Anhydrous_Conditions Use Anhydrous Reagents/ Azeotropic Removal Water_Present->Anhydrous_Conditions Optimize_Parameters Optimize Temp & Time Suboptimal_Conditions->Optimize_Parameters Modify_Conditions Modify Conditions to Minimize Side Reactions Side_Reactions->Modify_Conditions

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Phenyl-2-aminobenzenesulfonate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Phenyl-2-aminobenzenesulfonate solutions. All recommendations and protocols are based on established principles of chemical stability and analysis of structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound solutions?

A1: The stability of this compound solutions can be influenced by several factors, including:

  • pH: The solution's pH can significantly impact the rate of hydrolysis. Acidic or basic conditions can catalyze the degradation of the ester and sulfonamide functionalities.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage, refrigeration or freezing is generally recommended.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation. Solutions should be stored in amber vials or protected from light.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amine group and the aromatic rings.

  • Solvent: The choice of solvent can affect solubility and stability. Aqueous solutions are more susceptible to hydrolysis compared to solutions in anhydrous organic solvents.[1]

Q2: What are the expected degradation products of this compound?

A2: Based on the structure of this compound, the primary degradation pathways are expected to be hydrolysis of the ester linkage and potential oxidation. The main degradation products could include:

  • 2-Aminobenzenesulfonic acid: Formed by the hydrolysis of the phenyl ester linkage.

  • Phenol: Also formed as a result of ester hydrolysis.

  • Oxidized derivatives: The aromatic rings and the amino group are susceptible to oxidation, which can lead to a variety of hydroxylated and N-oxide species.

Q3: How should I prepare and store my this compound solutions to ensure maximum stability?

A3: To maximize the stability of your this compound solutions, follow these guidelines:

  • Preparation: Prepare solutions fresh whenever possible. Use high-purity solvents and degas them to remove dissolved oxygen. If preparing aqueous solutions, use a buffer system to maintain a stable pH, preferably in the neutral to slightly acidic range where many sulfonamides exhibit higher stability.

  • Storage: Store solutions in tightly sealed, amber glass vials to protect from light and air. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.

Q4: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?

A4: Yes, the appearance of new peaks in your chromatogram, especially those that increase in area over time or upon exposure to stress conditions (e.g., heat, light, acid/base), is a strong indication of degradation. To confirm, you can perform forced degradation studies (see Experimental Protocols section) to intentionally degrade the sample and compare the resulting chromatograms with your analytical run.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and analysis of this compound solutions.

Issue Possible Cause Troubleshooting Steps
Precipitation in solution Poor solubility at the prepared concentration or pH.- Lower the concentration of the solution.- Adjust the pH of the solution. This compound may have higher solubility in slightly acidic or basic conditions.- Use a co-solvent such as acetonitrile or methanol in your aqueous buffer.
Loss of potency over time Chemical degradation of this compound.- Review your storage conditions. Ensure solutions are protected from light and stored at the recommended temperature.- Prepare fresh solutions more frequently.- Perform a stability study to determine the viable lifetime of your solution under your specific storage conditions.
Inconsistent analytical results Instability of the analyte in the autosampler.- If possible, use a cooled autosampler.- Limit the time the sample vials are kept in the autosampler before injection.- Prepare samples in smaller batches to minimize the time they are waiting for analysis.
Peak tailing or broadening in HPLC Interaction of the analyte with the stationary phase or poor mobile phase composition.- Adjust the pH of the mobile phase. The amino group can interact with residual silanols on the column.- Add an ion-pairing reagent to the mobile phase.- Use a different HPLC column, such as one with end-capping or a different stationary phase chemistry.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound solutions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours. Prepare a control sample wrapped in aluminum foil.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Presentation:

Table 1: Forced Degradation Study Results for this compound

Stress Condition Incubation Time (hours) Incubation Temperature (°C) % Degradation Number of Degradation Peaks Retention Times of Major Degradants (min)
0.1 M HCl 24 60
0.1 M NaOH 24 60
3% H₂O₂ 24 Room Temp
Heat 24 60

| UV Light | 24 | Room Temp | | | |

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

2. Method Validation:

  • Analyze the stressed samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway P2AB This compound hydrolysis Hydrolysis (Acid/Base) P2AB->hydrolysis oxidation Oxidation (e.g., H₂O₂) P2AB->oxidation photodegradation Photodegradation (UV Light) P2AB->photodegradation AABS 2-Aminobenzenesulfonic acid hydrolysis->AABS phenol Phenol hydrolysis->phenol oxidized_products Oxidized Products (e.g., hydroxylated derivatives) oxidation->oxidized_products photo_products Photodegradation Products photodegradation->photo_products

Caption: Predicted degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photodegradation stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Results? check_storage Check Storage Conditions (Temp, Light, Time) start->check_storage check_prep Review Solution Preparation (Solvent, pH, Concentration) start->check_prep check_hplc Evaluate HPLC Method (Column, Mobile Phase) start->check_hplc modify_storage Modify Storage check_storage->modify_storage modify_prep Adjust Preparation Protocol check_prep->modify_prep optimize_hplc Optimize HPLC Method check_hplc->optimize_hplc fresh_solution Prepare Fresh Solution resolved Issue Resolved fresh_solution->resolved modify_storage->fresh_solution modify_prep->fresh_solution optimize_hplc->resolved

Caption: Logical troubleshooting flow for inconsistent analytical results.

References

Identifying byproducts in Phenyl-2-aminobenzenesulfonate reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyl-2-aminobenzenesulfonate and identifying potential byproducts by GC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of byproducts in the synthesis of this compound?

Byproducts in the synthesis of this compound can arise from several sources, including:

  • Incomplete reaction: Unreacted starting materials, such as 2-aminobenzenesulfonic acid and phenol, may be present.

  • Side reactions: Competing reactions can lead to the formation of isomers or related sulfonated compounds.

  • Degradation: The product or intermediates may degrade under the reaction conditions, especially at elevated temperatures.

  • Impurities in starting materials: Impurities present in the initial reactants can carry through or participate in side reactions.[1][2]

Q2: I am seeing unexpected peaks in my GC-MS chromatogram. How can I begin to identify them?

When observing unexpected peaks, a systematic approach is crucial.[3]

  • Blank Analysis: Run a blank injection with just your solvent to ensure the peaks are not from solvent impurities or system contamination.

  • Mass Spectral Interpretation: Analyze the mass spectrum of the unknown peak. Look for the molecular ion peak and characteristic fragmentation patterns. Aromatic compounds often show a prominent molecular ion.[4] The fragmentation of sulfonamides may involve the loss of SO2.[5]

  • Database Search: Compare the obtained mass spectrum against a spectral library (e.g., NIST) to find potential matches.

  • Review Reaction Chemistry: Consider plausible side reactions or degradation pathways that could lead to the observed masses. For instance, isomers of the desired product or products of self-condensation of starting materials are common impurities.

Q3: My peak shapes are poor (e.g., tailing or fronting). What could be the cause?

Poor peak shape in GC-MS analysis can be attributed to several factors:

  • Column Activity: Active sites in the GC column or liner can interact with polar analytes like sulfonamides, causing tailing. Using an inert column and liner is recommended.[3][6]

  • Improper Flow Rate: An incorrect carrier gas flow rate can lead to band broadening and poor peak shape.

  • Column Overload: Injecting too much sample can saturate the column, resulting in fronting peaks.[7] Try diluting your sample.

  • Injection Temperature: An inappropriate inlet temperature can cause incomplete or slow vaporization of the sample, affecting peak shape.

Troubleshooting Guides

Problem: An unknown peak with a mass suggestive of an isomer is detected.

  • Possible Cause: Positional isomers of this compound (e.g., Phenyl-3-aminobenzenesulfonate or Phenyl-4-aminobenzenesulfonate) can form if the starting materials are not pure or if reaction conditions allow for rearrangement.

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Analyze the 2-aminobenzenesulfonic acid starting material by a suitable method (e.g., HPLC) to check for the presence of isomers.

    • Optimize Reaction Conditions: Vary the reaction temperature and time to see if the relative abundance of the isomeric byproduct changes. Lower temperatures may favor the desired product.

    • Chromatographic Separation: Optimize your GC temperature program to achieve baseline separation of the isomers for accurate quantification.

Problem: A peak corresponding to the mass of a starting material is observed.

  • Possible Cause: The reaction has not gone to completion.

  • Troubleshooting Steps:

    • Increase Reaction Time: Extend the reaction duration and monitor the consumption of starting materials over time.

    • Increase Temperature: Cautiously increase the reaction temperature, while being mindful of potential degradation.

    • Check Stoichiometry: Ensure the molar ratios of the reactants are correct.

Quantitative Data Summary

The following table provides an example of how to present quantitative data for byproduct analysis in this compound synthesis under different reaction conditions.

Condition IDTemperature (°C)Time (h)This compound (%)Byproduct A (Isomer) (%)Byproduct B (Unreacted) (%)
A80492.55.32.2
B80895.13.91.0
C100490.37.81.9
D100885.612.12.3

Experimental Protocols

GC-MS Method for this compound Analysis

This is a general method and may require optimization for your specific instrument and byproducts of interest.

  • Gas Chromatograph (GC):

    • Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point.[8]

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overload.

    • Inlet Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Visualizations

Byproduct_Troubleshooting_Workflow start Unexpected Peak in GC-MS blank_run Run Solvent Blank start->blank_run peak_present Peak Persists? blank_run->peak_present system_contamination System Contamination (Clean Injector, Bake Column) peak_present->system_contamination Yes analyze_spectrum Analyze Mass Spectrum peak_present->analyze_spectrum No library_search Perform Library Search analyze_spectrum->library_search match_found Plausible Match? library_search->match_found confirm_structure Confirm with Standard (if available) match_found->confirm_structure Yes no_match No Match Found match_found->no_match No interpret_fragmentation Interpret Fragmentation Pattern (e.g., loss of SO2) no_match->interpret_fragmentation propose_structure Propose Structure Based on Reaction Chemistry interpret_fragmentation->propose_structure

Caption: Troubleshooting workflow for identifying unknown peaks.

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_byproducts Potential Byproducts 2_aminobenzenesulfonic_acid 2-Aminobenzenesulfonic Acid main_product This compound (Desired Product) 2_aminobenzenesulfonic_acid->main_product isomer Positional Isomer (e.g., Phenyl-4-aminobenzenesulfonate) 2_aminobenzenesulfonic_acid->isomer Isomeric Impurity unreacted Unreacted Starting Materials 2_aminobenzenesulfonic_acid->unreacted phenol Phenol phenol->main_product phenol->isomer phenol->unreacted degradation Degradation Products main_product->degradation High Temperature

Caption: Potential reaction pathways leading to byproducts.

References

Technical Support Center: Phenyl-2-aminobenzenesulfonate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the purity of crude Phenyl-2-aminobenzenesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical properties?

This compound (CAS No. 68227-69-0) is an organic compound containing a phenyl ester of 2-aminobenzenesulfonic acid.[1][2][3][4] Its structure combines an aromatic amine and a sulfonate ester group, making it a molecule with moderate polarity. Understanding its physical properties is crucial for selecting an appropriate purification strategy.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃S[1][2][3]
Molecular Weight 249.29 g/mol [1][2]
Appearance Grayish-yellow powder[1]
Melting Point 69-71 °C[1]
Boiling Point 435.0 ± 37.0 °C at 760 mmHg[1]
Solubility Soluble in polar organic solvents. The free acid form, 2-aminobenzenesulfonic acid, has limited solubility in water (10-50 mg/mL).[5][6]

Q2: What are the common impurities in crude this compound?

While specific impurities depend on the synthetic route, they typically include:

  • Unreacted Starting Materials: Such as 2-aminobenzenesulfonic acid (orthanilic acid) and phenol.

  • Reaction Byproducts: Isomeric products (e.g., Phenyl-4-aminobenzenesulfonate), and products from side reactions.

  • Residual Solvents and Reagents: Inorganic salts from neutralization steps or solvents used during the synthesis.

  • Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., high temperatures or extreme pH), potentially hydrolyzing back to the starting sulfonic acid and phenol.

Q3: Which purification techniques are most effective for this compound?

The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities, as well as the scale of the purification.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid that is already relatively pure. It is a cost-effective and scalable method.[7]

  • Column Chromatography: A highly effective technique for separating complex mixtures or removing impurities with similar polarity to the desired compound.[8][9] It offers high resolution but can be more time-consuming and less scalable than recrystallization.

Purification Strategy Workflow

The following diagram outlines the general workflow for selecting and implementing a purification strategy for crude this compound.

G start Start: Crude this compound assess_purity Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->assess_purity decision Purity >90% and impurities have different solubility? assess_purity->decision recrystallization Recrystallization decision->recrystallization  Yes chromatography Column Chromatography decision->chromatography No   analyze_purity Analyze Purity of Isolated Product recrystallization->analyze_purity chromatography->analyze_purity purity_ok Purity Meets Specification? analyze_purity->purity_ok end End: Pure Product purity_ok->end Yes reprocess Re-purify or use alternative method purity_ok->reprocess No reprocess->decision

Caption: General workflow for purifying crude this compound.

Troubleshooting Guides

Recrystallization Issues

Q: My compound is not dissolving in the chosen solvent, even when heated. What should I do? A: The solvent's dissolving power is too low.[7] You should select a more polar solvent or switch to a mixed solvent system. For a moderately polar compound like this, solvents like ethanol, isopropanol, or acetone could be effective. If using a mixed system, dissolve the compound in a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity appears.[7]

Q: My compound dissolved, but no crystals are forming upon cooling. What went wrong? A: This can happen for several reasons:

  • Too much solvent was used: The solution is not saturated. Try boiling off some of the solvent to increase the concentration and then allow it to cool again.

  • Supersaturation: The solution is supersaturated, but crystal nucleation has not started. Try scratching the inside of the flask with a glass rod below the solvent line or adding a tiny "seed" crystal of the pure compound.[10]

  • Solvent is too effective: The compound is too soluble even at low temperatures.[7] In this case, you must choose a different solvent or solvent system where the solubility difference between hot and cold is more significant.

Q: An oil has formed instead of crystals. How can I fix this? A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too concentrated. Try the following:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.

  • Consider using a different solvent system entirely.

G start Problem: No Crystals Form Upon Cooling check_saturation Is the solution saturated? start->check_saturation induce_nucleation Induce Nucleation: - Scratch flask with glass rod - Add a seed crystal check_saturation->induce_nucleation Yes concentrate Concentrate Solution: - Boil off excess solvent - Cool again check_saturation->concentrate No (too dilute) check_oiling Did an oil form instead? induce_nucleation->check_oiling concentrate->check_oiling reheat_add_solvent Reheat to dissolve oil, add more solvent, and cool slowly check_oiling->reheat_add_solvent Yes change_solvent Change Solvent System: Compound may be too soluble or impurities are preventing crystallization check_oiling->change_solvent No reheat_add_solvent->change_solvent If oiling persists

Caption: Troubleshooting guide for common recrystallization problems.

Column Chromatography Issues

Q: My compound is not moving from the top of the silica gel column (Rf = 0). What should I do? A: The eluent (mobile phase) is not polar enough to displace your compound from the polar silica gel (stationary phase). You need to increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, gradually increase the percentage of ethyl acetate.

Q: My compound is eluting immediately with the solvent front (Rf = 1). What does this mean? A: The eluent is too polar, causing your compound to spend all its time in the mobile phase without interacting with the stationary phase.[8] You need to decrease the eluent's polarity. For instance, increase the percentage of the non-polar component (e.g., hexane) in your mixture.

Q: The separation between my compound and an impurity is poor (streaky or overlapping bands). How can I improve this? A: Poor separation can be due to several factors:

  • Improper Solvent System: The chosen eluent may not have the optimal polarity to resolve the compounds. Test different solvent systems using Thin Layer Chromatography (TLC) first to find one that gives good separation.

  • Column Overloading: Too much crude material was loaded onto the column. Use a larger column or load less sample. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[8]

  • Poor Column Packing: Channels or cracks in the stationary phase can lead to uneven flow and poor separation. Ensure the column is packed uniformly without any air bubbles.[8]

  • Compound Insolubility: If the compound is not fully soluble in the eluent, it can streak. Adding a small amount of a more polar solvent to your loading solution can sometimes help.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol-Water)

This protocol is a general guideline. The optimal solvent ratio must be determined experimentally.

  • Dissolution:

    • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (the "good" solvent) while heating and stirring until the solid completely dissolves.[7]

  • Saturation:

    • While the solution is still hot, add deionized water (the "poor" solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.

    • Add a few more drops of hot ethanol to just redissolve the precipitate and ensure the solution is clear.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.[10]

    • Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold ethanol-water mixture (use a slightly higher water ratio than your crystallization mixture) to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol assumes impurities are of different polarity. The eluent system should be optimized beforehand using TLC.

  • Column Preparation:

    • Prepare a glass column of appropriate size. As a rule of thumb, use about 30-50 g of silica gel for every 1 g of crude material.[8][11]

    • Pack the column using the "wet slurry" method: mix the silica gel with your starting, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) to form a slurry, and pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (~1-2 g) to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Start with a low-polarity eluent and gradually increase the polarity (gradient elution). For example, start with 95:5 Hexane:Ethyl Acetate, then move to 90:10, 80:20, and so on. This allows less polar impurities to elute first, followed by your target compound.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Table 2: Illustrative Comparison of Purification Methods

ParameterRecrystallizationColumn Chromatography
Typical Purity Achieved 98-99.5% (if impurities are minor)>99.5% (with optimization)
Typical Yield 60-90% (some product is lost in the mother liquor)50-85% (losses can occur from irreversible adsorption or broad peaks)
Best Suited For Removing small amounts of impurities with different solubility profiles.Separating complex mixtures, including isomers or compounds with similar polarity.
Scale Easily scalable from mg to kg.Scalable, but becomes increasingly resource-intensive (solvent, adsorbent).
Complexity & Time Relatively simple and fast.More complex and time-consuming; requires method development (TLC).

References

Troubleshooting Phenyl-2-aminobenzenesulfonate solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Phenyl-2-aminobenzenesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is an organic chemical compound with the molecular formula C₁₂H₁₁NO₃S.[1][2][3] It is also known by other names such as Benzenesulfonic acid, 2-amino-, phenyl ester, and Orthanilic acid phenyl ester. It typically appears as a grayish-yellow powder.[1]

Q2: I am having trouble dissolving this compound. What are some common reasons for this?

Solubility issues with this compound can arise from several factors:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the compound.

  • Low Temperature: Dissolution is often an endothermic process, and solubility generally increases with temperature.

  • pH of the Solution: For compounds with acidic or basic functional groups, the pH of the aqueous solution can significantly impact solubility.

  • Compound Purity: Impurities can affect the dissolution characteristics.

  • Particle Size: Larger crystals will dissolve more slowly than a fine powder.

Q3: What solvents are recommended for dissolving this compound?

Q4: How can I improve the solubility of this compound in my chosen solvent?

If you are experiencing poor solubility, consider the following troubleshooting steps:

  • Heating: Gently warming the solution can significantly increase the rate of dissolution and the amount of solute that can be dissolved.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.

  • pH Adjustment: If dissolving in an aqueous or protic solvent system, adjusting the pH might improve solubility. Given the presence of an amino group, acidification might protonate this group and increase solubility in aqueous media. Conversely, in a basic medium, the sulfonate group's properties might be influenced.

  • Co-solvents: Using a mixture of solvents can sometimes provide the ideal polarity to dissolve a challenging compound.

Q5: Are there any known stability issues with this compound in solution?

Information regarding the long-term stability of this compound in various solvents is limited. As a general precaution, it is advisable to prepare solutions fresh and store them under appropriate conditions (e.g., protected from light, at a low temperature) to minimize potential degradation.

Quantitative Data

Specific quantitative solubility data for this compound is scarce in publicly available resources. The following table summarizes the available physical properties. Researchers are encouraged to determine solubility experimentally in their specific solvent systems.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃S[1][2][3]
Molecular Weight 249.29 g/mol [1][3]
Appearance Grayish yellow powder[1]
Melting Point 69-71 °C[1]

Experimental Protocols

Protocol: General Procedure for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Selected solvent(s) (e.g., water, ethanol, methanol, DMSO, DMF)

  • Vials with screw caps

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

  • Water bath or heating block

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation: Weigh out a small, known amount of this compound into a vial.

  • Solvent Addition: Add a small, measured volume of the chosen solvent to the vial.

  • Initial Mixing: Vortex the vial for 30-60 seconds to suspend the solid.

  • Observation: Observe if the solid dissolves completely at room temperature.

  • Incremental Solvent Addition: If the solid does not dissolve, add small, incremental volumes of the solvent, vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent used.

  • Heating (if necessary): If the compound remains insoluble at room temperature, gently heat the vial in a water bath or on a heating block while stirring. Increase the temperature in small increments (e.g., 5-10 °C) and observe for dissolution. Be cautious not to exceed the boiling point of the solvent.

  • Sonication (if necessary): Alternatively, place the vial in an ultrasonic bath for several minutes to aid dissolution.

  • Equilibration: Once the solid appears to be dissolved, allow the solution to equilibrate for a period (e.g., several hours or overnight) at the desired temperature to ensure it is not a supersaturated solution.

  • Observation for Precipitation: After equilibration, visually inspect the solution for any signs of precipitation.

  • Quantification (Optional): For a more precise solubility measurement, create a saturated solution, filter out the undissolved solid, and determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Visual Troubleshooting Guides

The following diagrams provide logical workflows for addressing common solubility problems encountered with this compound.

Troubleshooting_Solubility start Start: Undissolved This compound solvent Is the solvent appropriate? (Consider polarity) start->solvent change_solvent Test alternative polar organic solvents (e.g., Ethanol, Methanol, DMSO, DMF) solvent->change_solvent No heat Apply gentle heat (e.g., 40-60°C) solvent->heat Yes change_solvent->start sonicate Use sonication heat->sonicate No improvement dissolved Compound Dissolved heat->dissolved Yes sonicate->dissolved Yes ph Is the solvent aqueous or protic? sonicate->ph No improvement not_dissolved Still not dissolved ph->not_dissolved No adjust_ph Try adjusting pH (e.g., add dilute acid) ph->adjust_ph Yes adjust_ph->dissolved Success adjust_ph->not_dissolved Failure

Caption: Troubleshooting workflow for dissolving this compound.

Solvent_Selection_Logic start Start: Need to dissolve This compound test_solubility Perform small-scale solubility tests start->test_solubility polar_aprotic Polar Aprotic Solvents (DMSO, DMF) select_best Select solvent with best solubility and compatibility with experiment polar_aprotic->select_best polar_protic Polar Protic Solvents (Ethanol, Methanol) polar_protic->select_best aqueous Aqueous Solutions (Buffers) aqueous->select_best test_solubility->polar_aprotic test_solubility->polar_protic test_solubility->aqueous

References

Preventing degradation of Phenyl-2-aminobenzenesulfonate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenyl-2-aminobenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To minimize degradation, protect it from light, moisture, and high temperatures.

Q2: What is the typical appearance of this compound, and what does a change in appearance indicate?

A2: this compound is typically a grayish-yellow powder.[1] A significant color change, such as darkening to brown, may indicate degradation through oxidation or other chemical reactions. If you observe a color change, it is advisable to verify the purity of the compound before use.

Q3: What are the likely degradation pathways for this compound during storage?

A3: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester linkage can be hydrolyzed, particularly in the presence of moisture, to yield 2-aminobenzenesulfonic acid and phenol.

  • Oxidation: The aromatic amino group is susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored impurities.

Q4: Is this compound sensitive to light?

Q5: Are there any known biological signaling pathways involving this compound?

A5: Currently, there is limited information available in the scientific literature to suggest that this compound is directly involved in specific mammalian signaling pathways. However, some related benzenesulfonamide derivatives have been investigated for their biological activities, including anti-inflammatory and antimicrobial properties.[2] The most well-documented pathway involving a related compound is the microbial degradation of 2-aminobenzenesulfonate, which proceeds via deamination and desulfurization.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Color Change (e.g., from grayish-yellow to brown) Oxidation of the amino group.- Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Ensure the container is tightly sealed to minimize exposure to air.- Re-test the purity of the material using a suitable analytical method like HPLC.
Compound has become clumpy or sticky Absorption of moisture leading to potential hydrolysis.- Store the compound in a desiccator.- If clumping is observed, gently grind the material to a fine powder before weighing.- Verify the purity, as moisture can accelerate degradation.
Inconsistent results in biological assays Degradation of the compound leading to lower active concentration.- Use a freshly opened container of the compound or re-purify the stored material.- Perform a stability check on your stock solutions, as degradation can also occur in solution.- Confirm the identity and purity of the compound using an appropriate analytical technique.
Poor solubility in a previously used solvent Formation of less soluble degradation products.- Attempt to dissolve a small amount in a different solvent to assess solubility.- Consider that the degradation products may not be soluble.- It is recommended to use a fresh, pure sample.

Stability and Purity Assessment

To ensure the quality of this compound, especially after long-term storage or if degradation is suspected, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Example Stability-Indicating HPLC Method

The following is an example protocol for a reverse-phase HPLC method that can be adapted to assess the purity of this compound and detect potential degradation products.

Experimental Protocol: Purity Determination by RP-HPLC

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or other suitable buffer component)

    • This compound reference standard and sample.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-18 min: 90% B

      • 18-20 min: 90-10% B

      • 20-25 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard and the sample to be tested in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Analysis:

    • Inject a blank (mobile phase), the reference standard solution, and the sample solution.

    • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products. The retention time of the main peak in the sample should match that of the reference standard.

    • The purity can be estimated by calculating the peak area percentage of the main peak relative to the total peak area of all peaks in the chromatogram.

Visualizations

Logical Workflow for Troubleshooting

troubleshooting_workflow start Suspected Degradation of this compound visual_inspection Visual Inspection (Color change, clumping?) start->visual_inspection solubility_test Solubility Test (Difficulty dissolving?) visual_inspection->solubility_test purity_analysis Purity Analysis (HPLC) solubility_test->purity_analysis decision Purity Acceptable? purity_analysis->decision use_compound Use Compound in Experiments decision->use_compound Yes discard_compound Discard or Re-purify Compound decision->discard_compound No

Caption: Troubleshooting workflow for suspected degradation.

Potential Degradation Pathways

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation p2as This compound hydrolysis_products 2-Aminobenzenesulfonic Acid + Phenol p2as->hydrolysis_products + H2O oxidation_products Colored Impurities (Oxidized Species) p2as->oxidation_products + [O] (Air, Light)

Caption: Potential chemical degradation pathways.

Microbial Degradation Pathway of 2-Aminobenzenesulfonate

microbial_degradation start 2-Aminobenzenesulfonate dioxygenase 2-aminobenzenesulfonate 2,3-dioxygenase start->dioxygenase intermediate 3-Sulfocatechol dioxygenase->intermediate dioxygenase2 3-sulfocatechol 2,3-dioxygenase intermediate->dioxygenase2 product 2-Hydroxymuconate dioxygenase2->product metabolism Intermediary Metabolism product->metabolism

Caption: Microbial degradation of 2-aminobenzenesulfonate.[3]

References

Optimizing temperature and pressure for aminobenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols for the synthesis of aminobenzenesulfonic acid, with a focus on optimizing temperature and pressure.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pressure for the synthesis of p-aminobenzenesulfonic acid (sulfanilic acid)?

The synthesis of sulfanilic acid from aniline and sulfuric acid is highly temperature-dependent and is typically carried out at atmospheric pressure. The reaction involves an initial exothermic formation of anilinium hydrogensulfate, followed by a high-temperature endothermic rearrangement.[1] Optimal yields and purity are achieved by heating the reaction mixture to temperatures between 180°C and 205°C.[2][3] Temperatures above this range can lead to charring and decomposition of the product.

Q2: What is the role of concentrated sulfuric acid in this reaction?

Concentrated sulfuric acid serves as both a reagent and a solvent.[4] It protonates the aniline to form anilinium hydrogensulfate, which then undergoes sulfonation upon heating.[5][6] An excess of sulfuric acid is often used to ensure the reaction goes to completion.[1]

Q3: Why is the reaction heated to such a high temperature?

The initial reaction between aniline and sulfuric acid forms phenylsulfamic acid. This intermediate is kinetically favored but thermodynamically unstable. High temperatures (typically 180-200°C) provide the necessary energy for the rearrangement of the sulfonic acid group to the thermodynamically more stable para-position, yielding p-aminobenzenesulfonic acid (sulfanilic acid) as the major product.[1][4][6]

Q4: What are the main isomers formed, and how can I favor the formation of the para-isomer?

The primary isomers are ortho-aminobenzenesulfonic acid and para-aminobenzenesulfonic acid. The formation of the para-isomer (sulfanilic acid) is favored under thermodynamic control. Maintaining a high reaction temperature (180-200°C) for a sufficient duration ensures the rearrangement to the more stable para-product.[1][4] Some optimized procedures report the exclusive formation of the para-isomer with no detectable ortho-isomer byproduct.[3]

Process Visualization

ReactionPathway Aniline Aniline Intermediate Anilinium Hydrogensulfate Aniline->Intermediate Mixing (Cooling) H2SO4 Conc. H₂SO₄ H2SO4->Intermediate Product p-Aminobenzenesulfonic Acid (Sulfanilic Acid) Intermediate->Product Heating (180-200°C)

Caption: Reaction pathway for the synthesis of sulfanilic acid.

Troubleshooting Guide

Issue 1: Low Product Yield

Question: My yield of sulfanilic acid is significantly lower than expected. What are the potential causes?

Answer: Low yields are most commonly attributed to suboptimal reaction conditions or loss of product during workup.

  • Insufficient Temperature: The rearrangement to the para-isomer is an endothermic process requiring high temperatures. Ensure your oil bath or heating mantle maintains a stable temperature within the 180-200°C range.[1]

  • Inadequate Reaction Time: The reaction may require 1 to 2 hours at the optimal temperature to proceed to completion.[3] Short reaction times can result in incomplete conversion.

  • Product Loss During Purification: Sulfanilic acid has low solubility in cold water.[2] Ensure the crude product is fully dissolved in a minimal amount of boiling water during recrystallization and that the solution is cooled sufficiently (ideally in an ice bath) to maximize precipitation before filtration.

ParameterRecommended RangeSource
Temperature 180 - 205°C[2][3][7]
Reaction Time 1 - 2 hours[2][3]
Aniline:H₂SO₄ Ratio 1g Aniline : 1.6-2.0mL H₂SO₄[3]
Typical Yield 97-98% (Optimized)[3]

Issue 2: Dark Brown or Black Product

Question: The final product is dark and discolored instead of off-white. What went wrong?

Answer: A dark, charred product is a clear indication of excessive heating. The recommended temperature range of 180-205°C is critical; exceeding this, especially for prolonged periods, will cause the organic material to decompose and char. Use a calibrated thermometer and a temperature-controlled heating source (e.g., an oil bath) to precisely maintain the reaction temperature.

Troubleshooting_LowYield Start Low Yield Observed CheckTemp Was reaction temp. 180-200°C? Start->CheckTemp CheckTime Was reaction time >1 hour? CheckTemp->CheckTime Yes IncreaseTemp Action: Increase and stabilize temperature. CheckTemp->IncreaseTemp No CheckPurity Was recrystallization performed correctly? CheckTime->CheckPurity Yes IncreaseTime Action: Increase heating time. CheckTime->IncreaseTime No ReviewPurity Action: Review workup. Use minimal hot water and cool thoroughly. CheckPurity->ReviewPurity No Success Yield Improved IncreaseTemp->Success IncreaseTime->Success ReviewPurity->Success

Caption: Troubleshooting logic for addressing low product yield.

Experimental Protocols

Protocol: Synthesis of p-Aminobenzenesulfonic Acid

This protocol is a synthesis of methodologies reported in the literature.[2][3][7]

Materials:

  • Aniline (10 mL)

  • Concentrated Sulfuric Acid (98%, 20 mL)

  • Deionized Water

  • Activated Carbon

Equipment:

  • 150 mL Conical Flask or Round-Bottomed Flask

  • Oil Bath with Temperature Controller and Stirring

  • Beakers

  • Buchner Funnel and Filter Flask

  • Ice Bath

Procedure:

  • Reaction Setup: In a 150 mL conical flask, place 10 mL of aniline. Place the flask in an ice-water bath to cool.

  • Addition of Acid: Slowly and cautiously add 20 mL of concentrated sulfuric acid to the aniline dropwise while gently swirling the flask. The addition is highly exothermic; maintain a low temperature during this step. Aniline hydrogen sulfate will form as a solid mass.[2][5]

  • Sulfonation: Transfer the flask to a preheated oil bath. Heat the mixture, with stirring if possible, to 180-190°C. Maintain this temperature for at least 1 to 1.5 hours.[2][3]

  • Cooling and Quenching: After the heating period, carefully remove the flask from the oil bath and allow it to cool to room temperature. Once cooled, cautiously pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water. This will precipitate the crude sulfanilic acid.[3]

  • Isolation of Crude Product: Cool the suspension in an ice bath to maximize crystallization. Collect the greyish crude product by vacuum filtration using a Buchner funnel.

  • Recrystallization: Transfer the crude solid to a beaker and add the minimum amount of boiling water required to dissolve it completely. Add a small amount of activated carbon to decolorize the solution and heat at boiling for a few minutes.[7]

  • Final Purification: Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization of the purified sulfanilic acid.

  • Drying: Collect the off-white crystals by vacuum filtration and allow them to air dry. The product can be further dried in a vacuum oven. The expected yield is high, potentially reaching 98% with a purity of over 99%.[3]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aniline is toxic and can be absorbed through the skin.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care. The initial mixing with aniline is highly exothermic.

ExperimentalWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Reactants 1. Mix Aniline + Conc. H₂SO₄ (Cooling) Heating 2. Heat in Oil Bath (180-190°C, 1-2h) Reactants->Heating Cooling 3. Cool to Room Temp. Heating->Cooling Quench 4. Pour into Ice Water Cooling->Quench Filter1 5. Vacuum Filter (Isolate Crude Product) Quench->Filter1 Recrystal 6. Recrystallize from minimal Hot Water (+ Activated Carbon) Filter1->Recrystal Filter2 7. Hot Filter to Remove Carbon Recrystal->Filter2 Crystallize 8. Cool Filtrate (Ice Bath) Filter2->Crystallize Filter3 9. Vacuum Filter (Isolate Pure Product) Crystallize->Filter3 Drying 10. Air/Vacuum Dry Final Product Filter3->Drying

Caption: General experimental workflow for aminobenzenesulfonic acid synthesis.

References

Technical Support Center: Catalyst Selection for Efficient Phenyl-2-aminobenzenesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of Phenyl-2-aminobenzenesulfonate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound, which involves the formation of a C-N bond between a phenyl group and 2-aminobenzenesulfonic acid, is primarily achieved through two main cross-coupling reactions:

  • Ullmann Condensation: This is a copper-catalyzed reaction. While traditional Ullmann conditions are harsh, modern protocols often utilize copper(I) salts with various ligands to facilitate the reaction under milder conditions.[1][2]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction and is a powerful and versatile method for C-N bond formation.[3][4] It often offers higher yields and functional group tolerance compared to the Ullmann reaction.

Q2: How does the sulfonic acid group on the 2-aminobenzenesulfonic acid affect the reaction?

A2: The sulfonic acid group is a strong electron-withdrawing group. This reduces the nucleophilicity of the amino group, making the 2-aminobenzenesulfonic acid a challenging substrate for N-arylation.[3] Consequently, the reaction conditions, particularly the choice of catalyst, ligand, and base, are critical for achieving good yields.

Q3: What are the common side reactions to watch out for?

A3: Common side reactions in N-arylation reactions include:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene, removing the halogen.

  • Catalyst decomposition: The catalyst can degrade, especially at high temperatures, leading to a stalled reaction.

  • Homocoupling: The aryl halide couples with itself to form a biaryl compound.

  • Formation of undesired isomers: Depending on the substrate and reaction conditions, arylation might occur at other positions, although this is less common for the amino group of 2-aminobenzenesulfonic acid.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - For Ullmann reactions, use freshly prepared or high-purity copper(I) salts. - For Buchwald-Hartwig reactions, consider using a well-defined palladium precatalyst. - Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Poor Nucleophilicity of the Amine - Use a strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃ for Ullmann; NaOtBu, K₂CO₃ for Buchwald-Hartwig) to deprotonate the amine. - For Buchwald-Hartwig, use electron-rich and bulky phosphine ligands (e.g., XPhos, RuPhos) to enhance catalytic activity.[3]
Incorrect Solvent - Screen different polar aprotic solvents like DMF, DMAc, or dioxane. Toluene is also commonly used in Buchwald-Hartwig reactions.
Reaction Temperature Too Low - Gradually increase the reaction temperature. Ullmann reactions often require higher temperatures than Buchwald-Hartwig reactions.[2]
Formation of Significant Side Products
Side Product Troubleshooting Steps
Hydrodehalogenation Product - Ensure strictly anhydrous and anaerobic conditions. - Optimize the ligand-to-metal ratio. - Consider a different catalyst system that favors reductive elimination over other pathways.
Homocoupling of Aryl Halide - Adjust the reaction temperature and catalyst loading. - Ensure slow addition of the aryl halide to the reaction mixture.

Data Presentation: Catalyst System Comparison

The following tables summarize typical reaction conditions and yields for the N-arylation of electron-deficient anilines, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Ullmann Condensation Conditions for N-Arylation of Electron-Deficient Amines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
CuI (10)L-proline (20)K₂CO₃DMSO10024Moderate to Good
Cu₂O (5)1,10-Phenanthroline (10)Cs₂CO₃DMF12018Good
CuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄Dioxane11024Good to Excellent

Table 2: Buchwald-Hartwig Amination Conditions for N-Arylation of Electron-Deficient Amines

Palladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-24Good to Excellent
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane11018Good
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)K₃PO₄Toluene10024Good to Excellent

Experimental Protocols

General Protocol for Ullmann Condensation
  • To an oven-dried reaction vessel, add 2-aminobenzenesulfonic acid (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), a suitable ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., DMSO, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.4 mmol) to an oven-dried Schlenk tube.

  • Add the 2-aminobenzenesulfonic acid (1.2 mmol) and the aryl halide (1.0 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Aminobenzenesulfonic Acid - Aryl Halide - Base catalyst Add Catalyst System: - Pd or Cu Source - Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low/No Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are reagents pure and dry? start->check_reagents solution_catalyst Use fresh/precatalyst. Ensure inert atmosphere. check_catalyst->solution_catalyst No solution_conditions Increase temperature. Screen bases/ligands/solvents. check_conditions->solution_conditions No solution_reagents Use anhydrous reagents and solvents. check_reagents->solution_reagents No

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Validation & Comparative

Confirming the Structure of Phenyl-2-aminobenzenesulfonate via 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the chemical structure of Phenyl-2-aminobenzenesulfonate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. By comparing its predicted ¹H NMR data with that of a structural isomer, Phenyl-4-aminobenzenesulfonate, we demonstrate the power of this technique in unequivocally distinguishing between positional isomers. This document outlines the detailed experimental protocol, presents predicted spectral data in a comparative format, and illustrates the analytical workflow.

Introduction

This compound is an aromatic compound containing both an amine and a sulfonate ester functional group. The precise substitution pattern on the benzene rings is critical for its chemical properties and potential applications. ¹H NMR spectroscopy is an indispensable tool for elucidating such structural details by providing information about the chemical environment, connectivity, and relative number of protons in a molecule.

In this guide, we will focus on the characteristic chemical shifts and splitting patterns of the aromatic protons to differentiate between the ortho-substituted this compound and its para-substituted isomer, Phenyl-4-aminobenzenesulfonate.

Predicted ¹H NMR Spectral Data

The following tables summarize the predicted ¹H NMR data for this compound and Phenyl-4-aminobenzenesulfonate. These predictions are based on established principles of NMR spectroscopy, including the electronic effects of substituents on aromatic rings and analysis of data from structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-37.8 - 8.0Doublet of doublets (dd)1H
H-47.2 - 7.4Triplet of doublets (td)1H
H-56.8 - 7.0Triplet of doublets (td)1H
H-67.5 - 7.7Doublet of doublets (dd)1H
Phenyl-H (ortho)7.2 - 7.3Multiplet (m)2H
Phenyl-H (meta, para)7.4 - 7.5Multiplet (m)3H
-NH₂4.5 - 5.5Broad singlet (br s)2H

Table 2: Predicted ¹H NMR Data for Phenyl-4-aminobenzenesulfonate (for comparison)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-2, H-67.7 - 7.9Doublet (d)2H
H-3, H-56.7 - 6.9Doublet (d)2H
Phenyl-H (ortho)7.2 - 7.3Multiplet (m)2H
Phenyl-H (meta, para)7.4 - 7.5Multiplet (m)3H
-NH₂4.5 - 5.5Broad singlet (br s)2H

Key Differentiators: The most significant difference lies in the aromatic region of the aminobenzene ring. For this compound, a complex multiplet pattern is expected due to the ortho-substitution, resulting in four distinct signals. In contrast, the para-substitution in Phenyl-4-aminobenzenesulfonate leads to a more symmetrical and simpler spectrum, characterized by two doublets in the aromatic region.

Experimental Protocol: ¹H NMR Spectroscopy

This section details the procedure for acquiring a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial; DMSO-d₆ is often a good choice for compounds with polar functional groups like amines and sulfonates as it can help to sharpen the N-H proton signals.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Use a standard ¹H NMR spectrometer (e.g., 300 MHz or higher for better resolution).

  • Set the following typical acquisition parameters:

    • Number of scans: 16-64 (to improve signal-to-noise ratio)

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

    • Spectral width: 0-12 ppm

  • Shim the magnetic field to achieve optimal resolution.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H NMR and comparing it with a potential isomer.

G Workflow for ¹H NMR Structural Confirmation cluster_synthesis Sample Preparation cluster_nmr ¹H NMR Analysis cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion synthesis Synthesize or Procure This compound dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) synthesis->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (FT, Phasing, Integration) acquire->process analyze_shifts Analyze Chemical Shifts and Splitting Patterns process->analyze_shifts compare Compare with Predicted Data for Isomers analyze_shifts->compare confirm Confirm Structure of This compound compare->confirm Match reject Reject Isomeric Structures compare->reject Mismatch

Caption: Workflow for ¹H NMR based structural confirmation.

This systematic approach ensures a rigorous and objective confirmation of the molecular structure of this compound. By following the detailed experimental protocol and comparing the acquired data with the predicted values, researchers can confidently distinguish it from its isomers.

References

Phenyl-2-aminobenzenesulfonate vs other sulfonated anilines in reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the chemical reactivity of phenyl-2-aminobenzenesulfonate and its isomeric counterparts is crucial for researchers in organic synthesis and drug development. The positioning of the amino and sulfonate groups on the aniline ring dramatically influences the molecule's electronic properties and, consequently, its behavior in chemical reactions. This guide provides an objective comparison of the reactivity of this compound (the phenyl ester of orthanilic acid) and other key sulfonated anilines—specifically orthanilic acid (2-aminobenzenesulfonic acid), metanilic acid (3-aminobenzenesulfonic acid), and sulfanilic acid (4-aminobenzenesulfonic acid).

The reactivity of these compounds is primarily governed by the interplay of the activating, ortho-, para-directing amino group (-NH₂) and the deactivating, meta-directing sulfonic acid group (-SO₃H). The sulfonic acid group's strong electron-withdrawing nature generally reduces the reactivity of the benzene ring towards electrophilic attack compared to aniline itself. However, the relative positions of these two groups lead to significant differences among the isomers.

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic substitution reactions are fundamental to the functionalization of these molecules. The amino group strongly activates the positions ortho and para to it, while the sulfonic acid group deactivates the entire ring but directs incoming electrophiles to the meta position relative to itself.

  • Orthanilic Acid (2-aminobenzenesulfonic acid): The amino group activates positions 4 and 6 (para and ortho, respectively), while the sulfonic acid group directs to positions 3 and 5 (meta). The powerful activating effect of the amino group typically dominates, making positions 4 and 6 the most reactive sites.

  • Metanilic Acid (3-aminobenzenesulfonic acid): The amino group activates positions 2, 4, and 6. The sulfonic acid group directs to positions 1 (already substituted), 5, and an external position. The positions ortho and para to the amino group (2, 4, and 6) are therefore the most susceptible to electrophilic attack. Metanilic acid is often considered the most reactive of the three isomers in electrophilic substitution because the directing effects of the two groups are not in strong opposition for all activated positions.

  • Sulfanilic Acid (4-aminobenzenesulfonic acid): The amino group activates positions 2 and 6 (both ortho). The sulfonic acid group directs to positions 3 and 5 (both meta). Electrophilic substitution occurs at the positions ortho to the activating amino group (positions 2 and 6).

CompoundKey Reactive Positions for EASGeneral Reactivity Trend
Orthanilic Acid4, 6Moderate
Metanilic Acid2, 4, 6Highest
Sulfanilic Acid2, 6Lowest

Reactivity in Diazotization and Azo Coupling

Diazotization, the reaction of the primary amino group with nitrous acid to form a diazonium salt, is a cornerstone of azo dye synthesis. The resulting diazonium salts are then used in azo coupling reactions. The rate and efficiency of these reactions can be influenced by the electronic environment of the amino group. All three isomers readily form diazo compounds, which are then used to manufacture dyes and sulfa drugs.[1]

Kinetic studies on the azo coupling reaction between diazotized sulfanilic acid and 1-naphthol have been performed to understand the reaction rates under various conditions.[2][3] While comprehensive comparative kinetic data for the diazotization of all three isomers is scarce in readily available literature, the fundamental electronic differences suggest subtle variations in their reaction rates.

Oxidation Kinetics

The susceptibility of the amino group to oxidation is another key aspect of reactivity. A kinetic study on the oxidation of sulfanilic acid by hexacyanoferrate(III) in an alkaline medium revealed that the reaction follows first-order kinetics with respect to the oxidant and alkali concentrations, and less than unity order with respect to the sulfanilic acid concentration.[4] The reaction rate was found to increase with increasing ionic strength of the medium.[4]

Table 1: Kinetic Data for the Oxidation of Sulfanilic Acid [4]

ParameterValue
Order w.r.t. Hexacyanoferrate(III)1
Order w.r.t. Sulfanilic Acid< 1
Order w.r.t. Alkali1
Effect of Ionic StrengthRate increases with increasing ionic strength

Experimental Protocols

Protocol 1: Synthesis of Sulfanilic Acid via Sulfonation of Aniline

This protocol describes the synthesis of sulfanilic acid from aniline, a common method for producing aminobenzenesulfonic acids.[1][5][6]

Materials:

  • Aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Heating apparatus (e.g., oil bath)

  • Reaction vessel

Procedure:

  • Aniline is reacted with concentrated sulfuric acid. Initially, anilinium hydrogen sulfate is formed.[7]

  • The mixture is heated to 180-190 °C for several hours.[7]

  • During heating, the anilinium hydrogen sulfate undergoes rearrangement to form p-aminobenzenesulfonic acid (sulfanilic acid).[6][7]

  • The reaction progress can be monitored by taking a small sample of the reaction mixture and adding it to a sodium nitrite solution to check for the completion of the reaction.[7]

  • After cooling, the product can be isolated by dilution with water, which causes the sulfanilic acid to precipitate as its zwitterion, followed by filtration.[8]

Protocol 2: Kinetic Measurement of Sulfanilic Acid Oxidation[5]

This protocol outlines the methodology used to study the kinetics of oxidation of sulfanilic acid.

Materials:

  • Sulfanilic acid

  • Potassium hexacyanoferrate(III)

  • Sodium hydroxide (NaOH)

  • Sodium perchlorate (NaClO₄)

  • Spectrophotometer

  • Thermostatted water bath

Procedure:

  • All kinetic measurements are performed under pseudo-first-order conditions, with the concentration of sulfanilic acid at least 10-fold in excess over the concentration of hexacyanoferrate(III).[4]

  • The ionic strength of the solution is maintained at a constant value (e.g., 2.50 mol dm⁻³) using sodium perchlorate.[4]

  • The reaction is initiated by mixing the thermostatted solutions of hexacyanoferrate(III) and sulfanilic acid, which also contain the required amounts of sodium hydroxide and sodium perchlorate.[4]

  • The progress of the reaction is monitored spectrophotometrically by measuring the decrease in absorbance of hexacyanoferrate(III) at its absorption maximum.

  • The pseudo-first-order rate constants are determined from the slopes of the plots of log(absorbance) versus time.

Visualizing Reaction Pathways and Workflows

General Workflow for Azo Dye Synthesis

The following diagram illustrates the typical experimental workflow for the synthesis of an azo dye, starting from a sulfonated aniline.

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A Sulfonated Aniline (e.g., Sulfanilic Acid) B NaNO2, HCl (0-5 °C) C Diazonium Salt Solution B->C Reaction D Coupling Agent (e.g., 1-Naphthol) C->D Proceed to Coupling E Azo Dye Product D->E Reaction

Caption: Workflow for Azo Dye Synthesis from Sulfonated Anilines.

Influence of Substituents on Electrophilic Aromatic Substitution

This diagram illustrates the logical relationship between the electronic effects of the amino and sulfonic acid groups and the resulting regioselectivity in electrophilic aromatic substitution.

EAS_Directing_Effects AnilineRing Aniline Ring NH2 Amino Group (-NH2) SO3H Sulfonic Acid Group (-SO3H) Activating Strongly Activating (Electron Donating) NH2->Activating Deactivating Strongly Deactivating (Electron Withdrawing) SO3H->Deactivating OrthoPara Ortho, Para Director Activating->OrthoPara Meta Meta Director Deactivating->Meta

Caption: Electronic Effects Governing Reactivity in Sulfonated Anilines.

References

Comparative Analysis of Phenyl-2-aminobenzenesulfonate Derivatives' Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical and pharmacological properties of various Phenyl-2-aminobenzenesulfonate derivatives. The information is compiled from recent studies and aims to facilitate research and development in medicinal chemistry and drug discovery.

Physicochemical Properties of this compound

The parent compound, this compound, serves as a crucial scaffold for the synthesis of a diverse range of derivatives. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C12H11NO3S[1][2][3]
Molecular Weight 249.29 g/mol [1][3]
Appearance Grayish yellow powder[1]
Melting Point 69-71 °C[1]
Boiling Point 435.0±37.0 °C at 760 mmHg[1]
Density 1.3±0.1 g/cm3 [1]
Flash Point 216.9±26.5 °C[1]
Refractive Index 1.626[1]
PSA 77.8[1]
XLogP3 2.68[1]

Comparative Pharmacological Activities of this compound Derivatives

The derivatization of the this compound core has led to the discovery of compounds with a wide array of biological activities. The following table summarizes the reported pharmacological properties of selected derivatives.

Derivative ClassTarget/ActivityKey FindingsReference
Benzenesulfonamide Substituted Quinazolin-4(3H)-ones Antibacterial, AntifungalShowed superior antibacterial effects compared to antifungal activities.[4]
Phenyl Benzenesulfonylhydrazides Indoleamine 2,3-dioxygenase (IDO) InhibitionIdentified as potent IDO inhibitors with potential for cancer therapy. Compound 3i exhibited an IC50 of 61 nM in an enzymatic assay.[5]
1,4-bis(arylsulfonamido)-benzene-N,N'-diacetic acids Keap1-Nrf2 Protein-Protein Interaction InhibitionNaphthalene scaffold with 2-(4-fluorobenzyloxy) substitution showed the most potent inhibition (IC50 = 64.5 nM in FP assay). These derivatives act as Nrf2 activators.[6]
(4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates Analgesic, Anti-inflammatorySome derivatives were found to be six to nine times more potent as analgesics than reference compounds like glafenine and aminopyrine.[7]
2-Phenylsulphonamide derivatives of amino acids AntibacterialExhibited effective antibacterial properties against both gram-positive and gram-negative bacteria.[8]
Aminophenoxazinones Anticancer, Antibacterial, Antifungal, AntiviralShowed a broad spectrum of pharmacological activities, with some derivatives demonstrating significant cytotoxicity against various cancer cell lines.[9][10]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below is a generalized protocol for an enzyme inhibition assay, a common method for evaluating the potency of this compound derivatives.

General Protocol for In Vitro Enzyme Inhibition Assay (e.g., Indoleamine 2,3-dioxygenase - IDO)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a specific enzyme.

Materials:

  • Recombinant human IDO enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, cofactors, and test compounds in the appropriate buffer or solvent.

  • Assay Reaction:

    • In a 96-well plate, add a defined amount of the assay buffer.

    • Add varying concentrations of the test compounds (typically in a serial dilution). A control with DMSO alone should be included.

    • Add the enzyme to each well and incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate (L-Tryptophan).

  • Reaction Termination and Detection:

    • After a set incubation period (e.g., 60 minutes), terminate the reaction. The method of termination depends on the specific assay. For IDO, the reaction product, N-formylkynurenine, can be detected.

    • The conversion of L-Tryptophan to N-formylkynurenine can be measured by a colorimetric method after conversion to kynurenine. This involves adding trichloroacetic acid, followed by a reaction with p-dimethylaminobenzaldehyde in acetic acid, and measuring the absorbance at a specific wavelength (e.g., 480 nm).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental setups can significantly enhance understanding. The following diagrams were generated using Graphviz.

Keap1_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidants Oxidants Keap1 Keap1 Oxidants->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3_Rbx1 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3_Rbx1 Recruits Nrf2->Cul3_Rbx1 Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Inhibitor This compound Derivative Inhibitor->Keap1 Inhibits interaction Maf Maf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HMOX1) ARE->Antioxidant_Genes Promotes Transcription

Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Compound Preparation plate_setup 96-Well Plate Setup reagent_prep->plate_setup incubation Enzyme-Inhibitor Incubation plate_setup->incubation reaction Substrate Addition & Enzymatic Reaction incubation->reaction detection Signal Detection (Spectrophotometry) reaction->detection calculation IC50 Calculation detection->calculation

References

Validation of Phenyl-2-aminobenzenesulfonate Purity: A Comparative Guide to Titration and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides a comparative analysis of two common analytical techniques for determining the purity of Phenyl-2-aminobenzenesulfonate: traditional acid-base titration and modern High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols, a quantitative comparison of the methods, and a workflow diagram to aid in selecting the most appropriate method for your analytical needs.

Comparison of Analytical Methods

The choice between titration and HPLC for purity assessment depends on various factors, including the required precision, specificity, throughput, and available resources. While titration is a classic, cost-effective method, HPLC offers higher sensitivity and specificity for detecting impurities.

ParameterAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization reaction between the acidic sulfonic acid group and a basic titrant.Separation of the analyte from impurities based on differential partitioning between a mobile and stationary phase.
Specificity Lower. The method determines the total acidity, which may include acidic impurities.High. Can separate and quantify the main compound from various impurities, including isomers and degradation products.[1][2]
Sensitivity Lower. Generally suitable for determining the purity of the bulk material.High. Capable of detecting and quantifying trace-level impurities.[3]
Precision High precision can be achieved with modern autotitrators (often <0.1% RSD).[3]Typically very good, with RSDs often below 1%.[3]
Accuracy Dependent on the specificity of the reaction and the accuracy of the titrant concentration.High accuracy when calibrated with a certified reference standard.
Throughput Lower. Samples are analyzed sequentially.Higher. Autosamplers allow for the analysis of a large number of samples in a single run.
Cost per Sample Low. Requires basic laboratory glassware and reagents.High. Requires expensive instrumentation, columns, and high-purity solvents.
Method Development Relatively simple and quick.More complex and time-consuming, involving column selection, mobile phase optimization, and detector settings.

Experimental Protocols

Purity Determination by Acid-Base Titration

This protocol describes the determination of this compound purity by titration with a standardized solution of sodium hydroxide. The sulfonic acid group of the analyte is a strong acid and can be readily titrated with a strong base.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Ethanol (95%)

  • Deionized water

  • Analytical balance

  • Burette (50 mL)

  • Volumetric flask (100 mL)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 249 mg of the this compound sample and record the weight.

  • Transfer the sample to a 250 mL Erlenmeyer flask.

  • Add 50 mL of a 1:1 mixture of ethanol and deionized water to dissolve the sample. Gentle warming may be required.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the sample solution with the standardized 0.1 M NaOH solution until a permanent faint pink endpoint is observed.

  • Record the volume of NaOH solution consumed.

  • Perform a blank titration using 50 mL of the ethanol/water mixture and subtract the blank volume from the sample titration volume.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (V_NaOH × M_NaOH × MW_analyte) / (W_sample × 10)

    Where:

    • V_NaOH = Volume of NaOH consumed (mL)

    • M_NaOH = Molarity of NaOH solution (mol/L)

    • MW_analyte = Molecular weight of this compound (249.29 g/mol )

    • W_sample = Weight of the sample (g)

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for the purity determination of this compound. Method optimization may be required for specific impurity profiles.

Materials and Reagents:

  • This compound sample and reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid

  • Mobile phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 30:70 v/v). The exact ratio should be optimized for best separation.

  • Diluent: Mobile phase

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 25 mg of the this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of approximately 0.25 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and dissolve it in 100 mL of diluent.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard chromatogram (Area Percent method).

    Purity (%) = (Area_sample_main_peak / Total_Area_all_peaks) × 100

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the titration method.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with NaOH add_indicator->titrate endpoint Observe Endpoint titrate->endpoint record_volume Record Volume endpoint->record_volume calculate Calculate Purity record_volume->calculate report Report Result calculate->report

Caption: Workflow for Purity Determination by Titration

Conclusion

Both acid-base titration and HPLC are valuable techniques for assessing the purity of this compound. Titration offers a simple, low-cost method for determining the overall purity of the bulk material and is particularly useful when dealing with a known, single acidic component. However, for a more detailed purity profile, including the identification and quantification of specific impurities, HPLC is the superior method due to its high specificity and sensitivity. The choice of method should be guided by the specific requirements of the analysis, regulatory expectations, and available laboratory resources. Analytical method validation should be performed for either method to ensure the reliability of the results.[4][5][6]

References

A Comparative Guide to Cross-Referencing Phenyl-2-aminobenzenesulfonate Spectra with Spectroscopic Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification and characterization of chemical compounds are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a molecular fingerprint, but the interpretation of this data relies heavily on cross-referencing with established spectral databases. This guide provides a comparative overview of the spectral data for Phenyl-2-aminobenzenesulfonate and two structurally related alternatives, 2-Aminobenzenesulfonic acid and 2-Aminobenzenesulfonamide, alongside detailed experimental protocols for acquiring such data.

Spectral Data Comparison

Table 1: Spectral Data Availability

Compound1H NMR13C NMRIR SpectrumMass Spectrum
This compound Data not readily available in searched databasesData not readily available in searched databasesAvailable (ATR-IR)Data not readily available in searched databases
2-Aminobenzenesulfonic acid AvailableAvailableAvailableAvailable (EI)
2-Aminobenzenesulfonamide AvailableAvailableAvailableAvailable (EI)

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignments
This compound 3470, 3370 (N-H stretch); 1580, 1490 (aromatic C=C stretch); 1340, 1150 (S=O stretch); 1180 (C-O stretch)Primary amine, Aromatic ring, Sulfonate ester
2-Aminobenzenesulfonic acid 3400-2800 (broad, O-H & N-H stretch); 1620, 1500 (aromatic C=C stretch); 1160, 1030 (S=O stretch)Zwitterionic structure with NH₃⁺ and SO₃⁻, Aromatic ring
2-Aminobenzenesulfonamide 3450, 3350 (N-H stretch, amine & amide); 1630, 1580 (aromatic C=C stretch); 1320, 1160 (S=O stretch)Primary amine, Sulfonamide, Aromatic ring

Table 3: ¹H NMR Spectroscopy Data (in DMSO-d₆)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound Data not readily available---
2-Aminobenzenesulfonic acid 7.78d1HAromatic CH
7.48t1HAromatic CH
7.40t1HAromatic CH
7.34d1HAromatic CH
~7.0 (broad)s3HNH₃⁺
2-Aminobenzenesulfonamide 7.5-6.6m4HAromatic CH
7.2 (broad)s2HSO₂NH₂
5.9 (broad)s2HNH₂

Table 4: ¹³C NMR Spectroscopy Data (in DMSO-d₆)

CompoundChemical Shift (δ, ppm)Assignment
This compound Data not readily available-
2-Aminobenzenesulfonic acid 148.0, 132.5, 131.0, 118.0, 116.5, 115.0Aromatic Carbons
2-Aminobenzenesulfonamide 150.0, 132.0, 128.0, 117.0, 115.0, 114.0Aromatic Carbons

Table 5: Mass Spectrometry (Electron Ionization - EI) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound Data not readily available-
2-Aminobenzenesulfonic acid 173108, 93, 65
2-Aminobenzenesulfonamide 172155, 106, 92, 78, 65

Experimental Protocols

Accurate spectral acquisition is fundamental to reliable compound identification. The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer. Filter the solution if any particulate matter is present.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used as an internal reference.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

2. ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample is typically required. Dissolve 20-50 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-4096 scans are often necessary to achieve a good signal-to-noise ratio.

    • Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is used as an internal reference.

  • Data Processing: Apply a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz). Phase the spectrum and perform baseline correction.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (a few milligrams) is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure using the pressure clamp to ensure good contact.

    • Collect the sample spectrum.

    • The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. The sample is heated to ensure volatilization.

  • Ionization: The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (if present) gives the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of the Cross-Referencing Workflow

The process of cross-referencing spectral data with databases can be visualized as a logical workflow.

cross_referencing_workflow cluster_experiment Experimental Analysis cluster_data_processing Data Processing cluster_database_search Database Cross-Referencing cluster_verification Compound Verification exp_sample Acquire Sample nmr NMR Spectroscopy (¹H, ¹³C) exp_sample->nmr ir IR Spectroscopy (ATR-FTIR) exp_sample->ir ms Mass Spectrometry (EI-MS) exp_sample->ms process_nmr Process NMR Data (Chemical Shifts, Coupling) nmr->process_nmr process_ir Process IR Data (Peak Frequencies) ir->process_ir process_ms Process MS Data (m/z values, Fragmentation) ms->process_ms db_search Search Spectral Databases (e.g., SDBS, PubChem) process_nmr->db_search process_ir->db_search process_ms->db_search compare Compare Experimental Data with Database Spectra db_search->compare verification Confirm or Elucidate Compound Structure compare->verification

Workflow for spectral data cross-referencing.

This guide provides a foundational framework for the spectroscopic analysis and database cross-referencing of this compound and related compounds. By following standardized experimental protocols and systematically comparing acquired data with available database information, researchers can confidently identify and characterize their compounds of interest.

Efficacy of Phenyl-2-aminobenzenesulfonate-Based Compounds and Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of Phenyl-2-aminobenzenesulfonate-based compounds and related benzenesulfonamide derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules. The information presented is based on available experimental data and aims to facilitate an objective comparison of their performance as enzyme inhibitors and antimicrobial agents.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamide-based compounds, including derivatives of this compound, are well-known for their antimicrobial properties. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the synthesis of dihydrofolic acid, a precursor for essential components like purines and thymidine required for DNA synthesis and bacterial replication.[1][2]

Folate Synthesis Inhibition by Sulfonamides cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Reduction NucleicAcids Nucleic Acid Precursors THF->NucleicAcids 1-Carbon Transfer Sulfonamides This compound -based Compounds (Sulfonamides) Inhibition Competitive Inhibition Sulfonamides->Inhibition Inhibition->DHPS

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Comparative Efficacy of Benzenesulfonamide Derivatives

The following table summarizes the in vitro efficacy of various benzenesulfonamide derivatives against different biological targets. The data is compiled from multiple studies to provide a comparative overview of their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Compound Class/DerivativeTarget/AssayEfficacy MeasurementNotable ResultsReference
Phenyl Benzenesulfonylhydrazides Indoleamine 2,3-dioxygenase (IDO) Enzyme AssayIC50Compound 3i exhibited an IC50 of 61 nM.[3]
HeLa Cell-Based AssayEC50Compound 3i showed an EC50 of 172 nM.[3]
Phenylazobenzenesulfonamides Cyclooxygenase-1 (COX-1)IC50Compound 8 (4-(4-amino-2-methylsulfanyl-phenylazo)benzenesulfonamide) had an IC50 of 23.28 µM.[4]
Cyclooxygenase-2 (COX-2)IC50Compound 8 showed an IC50 of 2.04 µM, indicating some selectivity for COX-2.[4]
N-Phenylsulfonamide Derivatives Carbonic Anhydrase I (CA I)KᵢCompound 8 demonstrated a Kᵢ of 45.7 ± 0.46 nM.[5]
Carbonic Anhydrase II (CA II)KᵢCompound 2 had a Kᵢ of 33.5 ± 0.38 nM.[5]
Acetylcholinesterase (AChE)KᵢCompound 8 showed potent inhibition with a Kᵢ of 31.5 ± 0.33 nM.[5]
Butyrylcholinesterase (BChE)KᵢCompound 8 was also a potent inhibitor with a Kᵢ of 24.4 ± 0.29 nM.[5]
Benzenesulfonamide-Carboxamides E. coliMICCompound 4d was the most potent against E. coli with an MIC of 6.72 mg/mL.[6]
S. aureusMICCompound 4h was the most active against S. aureus with an MIC of 6.63 mg/mL.[6]
P. aeruginosaMICCompound 4a showed the highest activity against P. aeruginosa with an MIC of 6.67 mg/mL.[6]
S. typhiMICCompound 4a was also most active against S. typhi with an MIC of 6.45 mg/mL.[6]
C. albicansMICCompounds 4e and 4h were the most active against C. albicans, each with an MIC of 6.63 mg/mL.[6]
A. nigerMICCompound 4e was most active against A. niger with an MIC of 6.28 mg/mL.[6]
Antioxidant Activity (DPPH Assay)IC50Compound 4e had an IC50 of 0.3287 mg/mL, comparable to Vitamin C (IC50 0.2090 mg/mL).[6]
2-Aminothiazole Sulfonamides Antioxidant Activity (DPPH Assay)% InhibitionCompound 8 (p-Cl derivative) showed the highest activity with 90.09% inhibition at 300 µg/mL.[7]
Antioxidant Activity (SOD-mimic Assay)% InhibitionCompound 8 also displayed the highest SOD-mimic activity with 99.02% inhibition at 300 µg/mL.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are protocols for key experiments cited in the evaluation of sulfonamide-based compounds.

General Experimental Workflow for Efficacy Assessment

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzenesulfonamide derivatives.

Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Efficacy Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Benzenesulfonamide Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assays Characterization->InVitro Antimicrobial Antimicrobial Activity (MIC Determination) InVitro->Antimicrobial Enzyme Enzyme Inhibition (IC50/Ki Determination) InVitro->Enzyme Cytotoxicity Cytotoxicity (MTT Assay) InVitro->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Enzyme->SAR Cytotoxicity->SAR

References

Phenyl-2-aminobenzenesulfonate in Azo Dye Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl-2-aminobenzenesulfonate and its isomers are key intermediates in the synthesis of azo dyes, a widely used class of colorants in the textile industry and various technological applications. This guide provides a comparative analysis of the performance of dyes derived from aminobenzenesulfonic acids, with a focus on C.I. Acid Orange 52 (Methyl Orange) as a case study. We will delve into experimental data, detailed methodologies, and a comparison with potential alternatives.

Performance Comparison of Azo Dyes

The performance of an azo dye is determined by several factors, including its color intensity (molar extinction coefficient), and its fastness properties (lightfastness and washfastness). The structure of the diazo component, in this case, derived from an aminobenzenesulfonic acid, plays a crucial role in these properties.

Case Study: C.I. Acid Orange 52 (Methyl Orange)

C.I. Acid Orange 52, commonly known as Methyl Orange, is synthesized from the diazotization of 4-aminobenzenesulfonic acid followed by coupling with N,N-dimethylaniline.[1][2] It serves as a well-characterized example to understand the properties of dyes derived from this class of compounds.

PropertyValueReference
C.I. Name Acid Orange 52[1]
Common Name Methyl Orange[3]
Molecular Formula C₁₄H₁₄N₃NaO₃S[1]
Molecular Weight 327.34 g/mol [1]
λmax (in water) 505 nm[4]
Molar Extinction Coefficient (ε) ~2.32 x 10⁴ - 3.10 x 10⁴ L mol⁻¹ cm⁻¹ (for similar azo dyes)[5]
pH Indicator Range 3.1 (Red) - 4.4 (Yellow)[4]

Note: Direct comparative data for this compound with a structurally similar alternative in a single study is limited in the reviewed literature. The data presented for Methyl Orange, derived from the isomeric 4-aminobenzenesulfonic acid, provides a representative benchmark for the performance of this class of dyes.

Alternatives to Aminobenzenesulfonic Acids in Azo Dye Synthesis

While aminobenzenesulfonic acids are widely used, other aromatic amines can be employed as diazo components, leading to dyes with different properties. The choice of the diazo component influences the color, fastness, and solubility of the resulting dye.

Some common alternatives include:

  • Aniline and its derivatives (e.g., p-nitroaniline): Often used to produce red and orange dyes.[6]

  • Naphthylamines and their sulfonic acid derivatives: Lead to a variety of colors, including reds, blues, and blacks.

  • Heterocyclic amines (e.g., 2-aminothiophenes, 2-aminothiazoles): Can produce bright and deep shades such as blues and greens.[7][8]

The selection of an alternative depends on the desired color, application, and required fastness properties. For instance, dyes derived from 2-amino-5-nitrothiazole are known to produce blue to greenish-blue shades with good affinity for cellulose acetate.

Experimental Protocols

The synthesis of azo dyes from aminobenzenesulfonic acids involves two main steps: diazotization and coupling.

General Experimental Workflow

experimental_workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_workup Work-up A Aminobenzenesulfonic acid in Na2CO3 solution D Diazonium salt suspension A->D B Sodium nitrite solution B->D C Ice-cold HCl C->D F Azo dye precipitate D->F E Aromatic coupling agent in NaOH solution E->F G Heating and Salting out F->G H Vacuum filtration G->H I Washing with saturated NaCl H->I J Drying I->J K Purified Azo Dye J->K

Caption: General workflow for the synthesis of an azo dye.

Detailed Protocol for the Synthesis of an Azo Dye from 4-Aminobenzenesulfonic Acid and α-Naphthol[9]

1. Formation of the Diazonium Salt:

  • To a test tube (A), add 10 mL of 1M HCl to 0.25 mg of 4-aminobenzenesulfonic acid.

  • Cool the solution in an ice-water bath to 5°C with stirring.

  • In a separate test tube (B), prepare a solution of 2g of sodium nitrite in 10 mL of water and cool it in an ice-water bath to 5°C.

  • Slowly add the sodium nitrite solution from test tube (B) to test tube (A) with continuous stirring, maintaining the temperature at 5°C.

2. Preparation of the Coupling Component Solution:

  • In a test tube (C), dissolve 0.5 g of α-naphthol in 2 mL of 2M NaOH.

  • Cool this solution in an ice-water bath to 5°C with stirring.

3. Coupling Reaction:

  • Slowly add 2 mL of the prepared diazonium salt solution from step 1 to the α-naphthol solution in test tube (C) with stirring.

  • Continue stirring for 5 minutes at 5°C until the color of the solution changes to brown, indicating the formation of the azo dye.

4. Isolation and Purification:

  • The precipitated azo dye is collected by filtration.

  • The crude product can be purified by recrystallization.

Signaling Pathway of Azo Dye Synthesis

The synthesis of azo dyes proceeds through a well-established electrophilic aromatic substitution mechanism.

azo_dye_synthesis_pathway cluster_diazotization Diazotization cluster_coupling Coupling amine Ar-NH₂ (Aminobenzenesulfonic acid) diazonium Ar-N₂⁺ (Diazonium ion) amine->diazonium + HONO, H⁺ hono HONO (from NaNO₂ + HCl) sigma_complex [Ar-N=N-Ar'H]⁺ (Sigma Complex) diazonium->sigma_complex + Ar'-H coupler Ar'-H (Aromatic Coupling Agent) azo_dye Ar-N=N-Ar' (Azo Dye) sigma_complex->azo_dye - H⁺

Caption: Diazotization and coupling reaction pathway.

This guide provides a foundational understanding of the application of this compound and its isomers in azo dye synthesis. For in-depth research and development, it is recommended to consult the primary literature for specific quantitative data and detailed experimental conditions tailored to the desired application.

References

Benchmarking Phenyl-2-aminobenzenesulfonate synthesis against known methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to Phenyl-2-aminobenzenesulfonate, a key intermediate in pharmaceutical and chemical research. Below, we detail an established two-step method, presenting its experimental protocol and contrasting it with a potential alternative. All quantitative data is summarized for ease of comparison, and experimental workflows are visualized.

Method 1: Two-Step Synthesis via Nitrophenylsulfonate Intermediate (Established Method)

This common approach involves the initial formation of a phenyl-2-nitrobenzenesulfonate intermediate, followed by the reduction of the nitro group to the desired amine. This method is reliable and proceeds in two distinct, high-yielding steps.

Experimental Protocol

Step 1: Synthesis of Phenyl-2-nitrobenzenesulfonate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.106 mol) of phenol in 100 mL of acetone.

  • To this solution, add 15.4 g (0.111 mol) of potassium carbonate.

  • While stirring vigorously, add a solution of 23.5 g (0.106 mol) of 2-nitrobenzenesulfonyl chloride in 50 mL of acetone dropwise over 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude Phenyl-2-nitrobenzenesulfonate.

  • Purify the crude product by recrystallization from ethanol.

Step 2: Reduction of Phenyl-2-nitrobenzenesulfonate to this compound

  • In a 500 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 20.0 g (0.072 mol) of Phenyl-2-nitrobenzenesulfonate in 200 mL of a 1:1 mixture of ethanol and water.

  • Heat the suspension to 70-80 °C.

  • In a separate beaker, prepare a solution of 50 g (0.219 mol) of sodium dithionite in 150 mL of water.

  • Add the sodium dithionite solution dropwise to the heated suspension over 1 hour, maintaining the temperature between 70-80 °C. The color of the reaction mixture will change from yellow to colorless.

  • After the addition is complete, continue stirring at the same temperature for an additional 2 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven at 50 °C.

Data Presentation
ParameterStep 1: Phenyl-2-nitrobenzenesulfonateStep 2: this compoundOverall
Yield ~95%~92%~87%
Purity (HPLC) >98%>99%>99%
Reaction Time 4 hours3 hours7 hours
Key Reagents Phenol, 2-nitrobenzenesulfonyl chloride, K₂CO₃Phenyl-2-nitrobenzenesulfonate, Sodium dithionite-
Solvent AcetoneEthanol/Water-
Temperature Reflux70-80 °C-

Experimental Workflow

G cluster_step1 Step 1: Synthesis of Phenyl-2-nitrobenzenesulfonate cluster_step2 Step 2: Reduction A Phenol + K₂CO₃ in Acetone C Reaction Mixture (Reflux, 4h) A->C B 2-Nitrobenzenesulfonyl Chloride in Acetone B->C D Filtration C->D E Concentration D->E F Recrystallization (Ethanol) E->F G Phenyl-2-nitrobenzenesulfonate F->G H Phenyl-2-nitrobenzenesulfonate in Ethanol/Water G->H Intermediate J Reaction Mixture (70-80°C, 3h) H->J I Sodium Dithionite Solution I->J K Cooling & Precipitation J->K L Vacuum Filtration K->L M Drying L->M N This compound M->N

Figure 1. Workflow for the two-step synthesis of this compound.

Method 2: Direct Sulfonamidation of Phenol (Alternative Approach)

An alternative, more direct route could involve the reaction of 2-aminobenzenesulfonyl chloride with phenol. This method would be a single-step synthesis, potentially offering advantages in terms of time and resource efficiency. However, the stability of 2-aminobenzenesulfonyl chloride and potential side reactions, such as self-condensation or reaction at the amino group, present significant challenges.

Proposed Experimental Protocol
  • Dissolve 10.0 g (0.106 mol) of phenol in 100 mL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 10.7 g (0.106 mol) of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Slowly add a solution of 20.3 g (0.106 mol) of freshly prepared 2-aminobenzenesulfonyl chloride in 50 mL of the same solvent.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Anticipated Data and Comparison
ParameterMethod 1 (Two-Step)Method 2 (Direct) - Projected
Yield ~87%Potentially lower due to side reactions
Purity (HPLC) >99%May require extensive purification
Reaction Time 7 hoursPotentially shorter (e.g., 2-3 hours)
Number of Steps 21
Reagent Stability Stable reagents2-aminobenzenesulfonyl chloride is unstable
Process Simplicity More complexSimpler in concept

Logical Relationship Diagram

G cluster_method1 Method 1: Two-Step Synthesis cluster_method2 Method 2: Direct Synthesis A Phenol + 2-Nitrobenzenesulfonyl Chloride B Phenyl-2-nitro- benzenesulfonate A->B C Reduction B->C E Phenyl-2-amino- benzenesulfonate C->E D Phenol + 2-Aminobenzenesulfonyl Chloride D->E

Figure 2. Comparison of synthetic pathways to this compound.

Conclusion

The established two-step synthesis of this compound offers a reliable and high-yielding route with excellent product purity. While a direct, one-step sulfonamidation presents a theoretically more efficient alternative, the practical challenges associated with the stability of 2-aminobenzenesulfonyl chloride and potential side reactions may negatively impact the yield and purity, necessitating more complex purification procedures. For applications requiring high purity and consistent yields, the two-step method remains the benchmark. Further research into stabilizing the 2-aminobenzenesulfonyl chloride intermediate or developing alternative one-pot methodologies could enhance the appeal of direct synthesis routes in the future.

Comparative Analysis of the Biological Activity of Phenyl-2-aminobenzenesulfonate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of peer-reviewed studies on structurally related compounds, in the absence of direct data for Phenyl-2-aminobenzenesulfonate.

To date, a thorough search of peer-reviewed scientific literature has revealed a notable absence of studies specifically investigating the biological activity of this compound. However, a number of structurally analogous compounds have been synthesized and evaluated for a variety of biological effects. This guide provides a comparative overview of the biological activities of three classes of such analogs: Phenyl-2-aminoethyl sulfide derivatives, Benzenesulphonamide derivatives, and 2-Aminobenzimidazole derivatives. These compounds share key structural motifs with this compound, such as a phenyl ring, an amino group, and a sulfur-containing functional group, making them relevant for inferring potential biological activities.

Phenyl-2-aminoethyl sulfide and Selenide Derivatives: Antihypertensive Activity

Derivatives of phenyl-2-aminoethyl sulfide and selenide have been investigated for their potential as antihypertensive agents. Studies have shown that these compounds can exhibit potent, dose-dependent effects on blood pressure in animal models.

Quantitative Data: Antihypertensive Effects
CompoundAnimal ModelAdministration RouteDoseEffect on Blood PressureCitation
Phenyl-2-aminoethyl sulfide (PAES)Spontaneously Hypertensive Rats (SHR)Intravenous (i.v.) or Intraperitoneal (i.p.)Dose-dependentPotent antihypertensive activity[1]
Methylated PAES (MePAES)Spontaneously Hypertensive Rats (SHR)Continuous infusion (osmotic pumps)Not specifiedPotent chronic antihypertensive effect over 2 weeks[1]
Phenyl-2-aminoethyl selenide (PAESe)Spontaneously Hypertensive Rats (SHR)i.v., i.p., or subdermal osmotic pumpsDose-dependentPotent antihypertensive activity[2]
Experimental Protocol: In Vivo Antihypertensive Activity Assessment

The antihypertensive activity of these compounds was evaluated in conscious, unrestrained spontaneously hypertensive rats (SHR).[1]

  • Animal Model: Male spontaneously hypertensive rats are used as a model for essential hypertension.

  • Blood Pressure Measurement:

    • Direct Method: A catheter is surgically implanted into an artery (e.g., carotid or femoral artery) for continuous and direct measurement of blood pressure and heart rate. This method is considered more accurate than indirect methods.[1]

    • Indirect Method: The tail-cuff plethysmography method can be used for non-invasive measurement of systolic blood pressure.[3]

  • Compound Administration: The test compounds are administered via various routes, including intravenous injection, intraperitoneal injection, or continuous infusion using subcutaneously implanted osmotic pumps for chronic studies.[1][2]

  • Data Analysis: Changes in systolic and diastolic blood pressure and heart rate are recorded and analyzed over time to determine the dose-dependent antihypertensive effects of the compounds.

Experimental Workflow

cluster_0 In Vivo Antihypertensive Assay A Select Spontaneously Hypertensive Rats (SHR) B Surgical Implantation of Arterial Catheter A->B C Acclimatization Period B->C D Compound Administration (i.v., i.p., or osmotic pump) C->D E Continuous Blood Pressure Monitoring D->E F Data Analysis: Change in BP over time E->F

Workflow for in vivo antihypertensive activity assessment.

Benzenesulphonamide Derivatives: Antimicrobial and Anti-inflammatory Activity

Benzenesulphonamides represent a broad class of compounds with diverse biological activities. Various derivatives have been synthesized and tested for their efficacy as antimicrobial and anti-inflammatory agents.

Quantitative Data: Antimicrobial and Anti-inflammatory Effects

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound DerivativeE. coli (mg/mL)S. aureus (mg/mL)P. aeruginosa (mg/mL)C. albicans (mg/mL)Citation
4d6.72---[4]
4h-6.63-6.63[4]
4a--6.67-[4]
4e---6.63[4]

Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)

Compound DerivativeInhibition at 1 hr (%)Inhibition at 2 hr (%)Inhibition at 3 hr (%)Citation
4a94.6989.6687.83[4]
4c94.6989.6687.83[4]
Indomethacin (Standard)78.76--[4]
Experimental Protocols

Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5][6]

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., Indomethacin) is administered orally or intraperitoneally.

  • Induction of Edema: After a set time, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

Experimental Workflow

cluster_1 Antimicrobial MIC Assay G Prepare Standardized Microbial Inoculum I Inoculate Microtiter Plate G->I H Serial Dilution of Test Compound H->I J Incubate at Optimal Temperature I->J K Determine MIC J->K

Workflow for determining Minimum Inhibitory Concentration.

2-Aminobenzimidazole Derivatives: Antiproliferative Activity

Derivatives of 2-aminobenzimidazole have been synthesized and evaluated for their potential as anticancer agents. Their antiproliferative activity is often assessed against a panel of human cancer cell lines.

Quantitative Data: Antiproliferative Effects (Cytotoxic Activity)
Compound DerivativeSW707 (rectal)HCV29T (bladder)A549 (lung)T47D (breast)Citation
16ActiveActiveActiveActive[7]
19ActiveActiveActiveActive[7]
20ActiveActiveActiveActive[7]
22ActiveActiveActiveActive[7]

Note: The original study denotes activity without providing specific IC50 values in the abstract.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Signaling Pathway

cluster_2 MTT Assay Principle L Viable Cell (Active Mitochondria) N Mitochondrial Reductases L->N contains M MTT (Yellow Tetrazolium) M->N is reduced by O Formazan (Purple) N->O produces P Spectrophotometric Measurement O->P

Principle of the MTT assay for cell viability.

References

Safety Operating Guide

Proper Disposal of Phenyl-2-aminobenzenesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of phenyl-2-aminobenzenesulfonate is crucial for maintaining a secure laboratory environment and ensuring environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on its hazard profile, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles
Body Protection Laboratory coat
Respiratory Use only outdoors or in a well-ventilated area.[1] Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3][4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation: Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers. This chemical should be treated as hazardous waste.

  • Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container should be in good condition, free from leaks, and kept tightly closed.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6] The label should also include the primary hazards associated with the compound (e.g., "Irritant").

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and locked-up satellite accumulation area.[1][5] This area should be away from incompatible materials.

Hazard Classification and Disposal Considerations

The following table summarizes the key hazard information for this compound, which informs the necessary disposal precautions.

Hazard ClassificationGHS Hazard StatementsDisposal Implications
Skin Irritation H315: Causes skin irritation[1]Avoid skin contact. Contaminated clothing should be removed and washed before reuse.[1]
Eye Irritation H319: Causes serious eye irritation[1]Wear appropriate eye protection.[1]
Respiratory Irritation H335: May cause respiratory irritation[1]Handle in a well-ventilated area to avoid inhalation.[1]
Spill Management

In the event of a spill, dampen the solid material with water and transfer it to a suitable container for disposal.[7] Use absorbent paper dampened with water to collect any remaining material.[7] Seal the contaminated materials in a vapor-tight plastic bag for disposal.[7] The spill area should then be washed with a strong soap and water solution.[7]

Regulatory Framework

Disposal of chemical waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) in the United States.[5][8] Laboratories are considered hazardous waste generators and must adhere to regulations regarding waste accumulation, storage, and disposal.[5][6][9] It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate 2. Segregate Waste (Solid vs. Contaminated Materials) ppe->segregate container 3. Place in Labeled, Sealed, Compatible Waste Container segregate->container label 4. Label Container: 'Hazardous Waste' 'this compound' Hazards: 'Irritant' container->label storage 5. Store in Designated Satellite Accumulation Area label->storage disposal 6. Arrange for Pickup by Certified Hazardous Waste Contractor storage->disposal spill->ppe NO cleanup Follow Spill Cleanup Protocol spill->cleanup YES cleanup->segregate end End: Proper Disposal disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Phenyl-2-aminobenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Phenyl-2-aminobenzenesulfonate (CAS No. 68227-69-0). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Aminobenzenesulfonic acid phenyl ester, Benzenesulfonic acid, 2-amino-, phenyl ester

  • CAS Number: 68227-69-0

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks include skin and eye irritation, and the potential for allergic skin reactions.[1][2][3][4] Inhalation of dust may also cause respiratory irritation.[5]

Summary of Hazards:

Hazard StatementGHS Classification
Causes skin irritationSkin Irrit. 2
Causes serious eye irritationEye Irrit. 2
May cause an allergic skin reactionSkin Sens. 1
May cause respiratory irritationSTOT SE 3

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Safety goggles with side protection.[1]
Hand Chemical-resistant gloves (e.g., nitrile rubber).[3]
Body Laboratory coat.[6]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

Workflow for Handling this compound:

A Preparation: - Review SDS - Don appropriate PPE B Handling: - Work in a well-ventilated area - Avoid dust formation A->B C Weighing & Transfer: - Use a chemical fume hood - Handle with non-sparking tools B->C D Experimentation: - Keep container tightly closed when not in use C->D E Decontamination: - Clean work area thoroughly - Decontaminate reusable equipment D->E F Waste Disposal: - Segregate waste - Follow institutional disposal protocols E->F G PPE Removal & Hygiene: - Remove PPE in the correct order - Wash hands thoroughly F->G

Caption: Workflow for the safe handling of this compound.

1. Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

  • Ensure a safety shower and eyewash station are readily accessible.

  • Put on all required PPE as specified in the table above.

2. Handling and Storage:

  • Handle the substance in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Store the container tightly closed in a cool, dry, and well-ventilated place.[5][6]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, or bases.[6]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek medical attention if irritation persists.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][4] If skin irritation or a rash occurs, seek medical advice.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If feeling unwell, seek medical help.[5]

  • Spill: Isolate the spill area. Wearing appropriate PPE, clean up the spill using inert materials like sand or absorbent pads.[6] Collect the waste in a suitable container for disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Disposal Procedures:

Waste StreamDisposal Protocol
Unused/Expired Chemical Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]
Contaminated PPE Dispose of as hazardous waste. Place in a designated, labeled container.
Contaminated Labware/Materials Decontaminate if possible. Otherwise, dispose of as hazardous waste.

All waste must be disposed of through an approved waste disposal plant or licensed contractor.[5][7] Ensure that waste containers are properly labeled with the contents and associated hazards.

References

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